Product packaging for 3-Oxo-12-ursen-28-oic acid(Cat. No.:CAS No. 6246-46-4)

3-Oxo-12-ursen-28-oic acid

Cat. No.: B1241083
CAS No.: 6246-46-4
M. Wt: 454.7 g/mol
InChI Key: MUCRYNWJQNHDJH-UHFFFAOYSA-N
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Description

Historical Context of Research on Ursonic Acid

The study of ursonic acid is intrinsically linked to the history of its precursor, ursolic acid. Ursolic acid was first identified in the epicuticular waxes of apples in the 1920s. mdpi.comnih.govwikipedia.org For many years, research focused primarily on isolating and characterizing ursolic acid from various plant sources and exploring its wide-ranging pharmacological properties. mdpi.com

Ursonic acid was identified as a naturally occurring phytochemical, often found alongside ursolic acid in medicinal herbs and plants. nih.govresearchgate.net It can be extracted from the fruits of plants like Ziziphus jujuba and Crataegus Pinnatifida, as well as resins from trees such as Pistacia atlantica. nih.gov Early research often documented ursonic acid as one of several triterpenoids present in plant extracts. nih.gov However, dedicated investigation into its unique biological potential is a more recent development, spurred by findings that its structural difference—a keto group at the C-3 position in place of ursolic acid's hydroxyl group—confers distinct and sometimes stronger pharmacological effects. nih.govmdpi.com

Significance of Ursonic Acid as a Natural Product for Biomedical Research

Ursonic acid's significance in biomedical research stems from its diverse and potent pharmacological activities, which in some cases, surpass those of its well-studied parent compound, ursolic acid. nih.govmdpi.com This has positioned it as a promising natural product for developing novel therapeutic agents. mdpi.com Researchers have documented its potential anticancer, antiprotozoan, anti-inflammatory, antiviral, and antioxidant effects. mdpi.comresearchgate.net

The compound's anticancer properties have been demonstrated across various cancer cell lines. Studies have shown that ursonic acid can inhibit the proliferation and survival of cancer cells, including those of the nasopharynx, oral epidermis, colon, lung, and leukemia. nih.govmdpi.com Its antiprotozoan activity is also notable, with research indicating inhibitory effects against several parasitic protozoa that cause tropical diseases, such as Leishmania species. nih.govmdpi.comresearchgate.net

In the realm of anti-inflammatory research, ursonic acid has shown a remarkable ability to inhibit the production of nitric oxide (NO) in murine macrophage cells, an effect not observed with ursolic acid. nih.gov This distinct anti-inflammatory profile suggests it may be a valuable alternative for ameliorating inflammatory conditions. nih.gov Furthermore, early studies have highlighted its potential antiviral activity against herpes simplex viruses and its ability to enhance the effects of other compounds against the Epstein-Barr virus. nih.govresearchgate.net

Table 1: Selected Biomedical Research Findings on Ursonic Acid

Area of ResearchCell Line / ModelObserved EffectReference
AnticancerHONE-1 (Nasopharyngeal Cancer), KB (Oral Epidermal Cancer), HT29 (Colorectal Cancer)Inhibited proliferation. nih.govmdpi.com
AnticancerA549, H460 (Nonsmall Cell Lung Cancer)Inhibited proliferation. nih.govmdpi.com
AnticancerJurkat, K562, HL60 (Leukemia)Inhibited proliferation. nih.govmdpi.com
AnticancerSK-OV-3 (Ovarian Cancer), SK-MEL-2 (Melanoma), HCT15 (Colon Cancer)Exhibited cytotoxic effects. nih.govmdpi.com
Anti-inflammatoryRAW264.7 (Murine Macrophage)Remarkably inhibited nitric oxide (NO) production. nih.gov
Anti-inflammatoryRat Paw Edema ModelExerted an anti-inflammatory effect. nih.gov
AntiviralVero Monkey Kidney CellsSuppressed cytopathic effects of herpes simplex virus types I and II. nih.gov
AntiviralRaji–Burkitt's Lymphoma CellsSignificantly enhanced the inhibition of Epstein–Barr virus (EBV) early antigen induction. nih.govresearchgate.net
AntiprotozoanLeishmania speciesShowed inhibitory effects against the parasite. nih.gov

Current Research Landscape and Emerging Areas of Investigation for Ursonic Acid

The current research landscape for ursonic acid is focused on a deeper investigation of its mechanisms of action and its potential as a lead compound for drug development. mdpi.com A significant area of study is the direct comparison of its bioactivity with ursolic acid to understand how the C-3 keto group influences its therapeutic potential. nih.gov

A major challenge limiting the clinical application of many triterpenoids, including ursonic acid, is poor bioavailability. mdpi.com Consequently, an emerging area of investigation involves the molecular modification of ursonic acid to create derivatives with enhanced properties, which is crucial for advancing to in vivo and clinical studies. mdpi.com

Recent and emerging areas of investigation include:

Antiviral Potential: A recent study highlighted the suppressive potential of ursonic acid against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), suggesting it may bind strongly to viral proteins. mdpi.comresearchgate.net

Antiprotozoan Drug Development: Given its inhibitory effects on various protozoa, ursonic acid is being explored as a potential foundation for new treatments for tropical diseases. nih.govmdpi.com

Cancer Therapy: In-depth investigations into the molecular pathways targeted by ursonic acid in cancer cells are ongoing, which may lead to its development as a novel chemotherapy agent. mdpi.com

Future research will likely focus on overcoming bioavailability challenges through chemical synthesis and nanoformulation, as well as conducting more extensive in vivo studies to validate the promising results seen in vitro. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O3 B1241083 3-Oxo-12-ursen-28-oic acid CAS No. 6246-46-4

Properties

IUPAC Name

1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCRYNWJQNHDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ursonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6246-46-4
Record name Ursonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 - 275 °C
Record name Ursonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Research on Ursonic Acid Biosynthesis and Natural Occurrence

Elucidation of Ursonic Acid Biosynthetic Pathways

The biosynthesis of ursonic acid is a complex multi-step process that begins with the formation of isoprenoid precursors via the mevalonate (B85504) pathway. These precursors then undergo cyclization to form the fundamental triterpenoid (B12794562) skeleton, which is subsequently modified by specific enzymes to yield ursonic acid.

Mevalonate Pathway and Isoprenoid Precursor Formation

The journey to ursonic acid begins with the mevalonate (MVA) pathway, a fundamental metabolic route in a vast array of organisms. nih.gov This pathway is responsible for producing isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. nih.govavantiresearch.comfrontiersin.org The process starts with the condensation of two molecules of acetyl-CoA. nih.gov In eukaryotes, isoprenoids are synthesized from these precursors. nih.govresearchgate.net These C5 units are then sequentially condensed to create larger precursors like geranyl diphosphate (C10), farnesyl diphosphate (C15), and geranylgeranyl diphosphate (C20), which can be further modified. avantiresearch.com

2,3-Oxidosqualene (B107256) Cyclization and Triterpenoid Skeleton Formation

The formation of the characteristic pentacyclic structure of ursonic acid is a pivotal step. It commences with the cyclization of 2,3-oxidosqualene, a C30 isoprenoid. mdpi.comnih.gov This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). wikipedia.orgnih.gov The cyclization of 2,3-oxidosqualene represents a significant branch point in metabolism, leading to either the synthesis of sterols or triterpenoids. researchgate.net

For triterpenoid synthesis, 2,3-oxidosqualene is cyclized to form various polycyclic skeletons. pnas.org In the case of ursonic acid, the precursor α-amyrin is formed. nih.gov This transformation involves a series of complex carbocation rearrangements, ultimately resulting in the formation of the five-ring structure. nih.gov The enzyme responsible for this specific cyclization is α-amyrin synthase. researchgate.net

Role of Specific Enzymes (e.g., Oxidosqualene Cyclases, Cytochrome P450 Monooxygenases) in Ursonic Acid Biosynthesis

Following the initial cyclization, the triterpenoid scaffold undergoes further modifications by a variety of enzymes to yield the final ursonic acid molecule. Key among these are oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (P450s).

Oxidosqualene Cyclases (OSCs): As mentioned, OSCs are crucial for the initial cyclization of 2,3-oxidosqualene. wikipedia.orgnih.gov Different OSCs can produce a variety of triterpene skeletons from the same precursor. nih.govpnas.org For instance, while α-amyrin synthase produces the precursor for ursonic acid, other OSCs like β-amyrin synthase and lupeol (B1675499) synthase yield precursors for other triterpenoids. researchgate.net Some OSCs have been found to be multifunctional, capable of producing multiple triterpene scaffolds. nih.govnih.gov

Cytochrome P450 Monooxygenases (P450s): After the formation of the α-amyrin skeleton, a series of oxidative reactions occur, which are primarily catalyzed by cytochrome P450 monooxygenases. frontiersin.org These enzymes are responsible for the regio- and stereo-specific hydroxylation and subsequent oxidation of the triterpene backbone. frontiersin.org Specifically, a P450 enzyme catalyzes the oxidation of the C-28 methyl group of α-amyrin to a carboxylic acid, a defining feature of ursonic acid. frontiersin.orgjspb.jp Studies have identified specific P450s, such as those from the CYP716 family, as being involved in this crucial oxidative step. frontiersin.orgjspb.jp

Genomic and Transcriptomic Research on Ursonic Acid Producing Organisms

Recent advancements in genomics and transcriptomics have provided valuable insights into the genetic basis of ursonic acid biosynthesis in various plant species. By analyzing the entire set of genes (genome) and their expression levels (transcriptome), researchers can identify the specific genes encoding the enzymes involved in the biosynthetic pathway.

For example, transcriptome analysis of plants known to produce ursonic acid, such as Achyranthes aspera and Oldenlandia corymbosa, has led to the identification of candidate genes for the enzymes involved in its synthesis. jipb.netnih.gov In a study on Achyranthes aspera, RNA sequencing of the root tissue helped to elucidate the genes responsible for producing ursolic acid and its isomer, oleanolic acid. nih.gov This research identified 22 full-length genes that code for all 21 enzymes required for their biosynthesis. nih.gov Similarly, a study on Oldenlandia corymbosa uncovered two genes involved in the biosynthesis of ursolic acid. jipb.net

Furthermore, combined metabolomic and transcriptomic analyses in Cyclocarya paliurus have helped to identify key genes in triterpenoid biosynthesis. nih.gov Such studies often reveal that the expression of these biosynthetic genes is coordinated and can be influenced by developmental stages and environmental conditions. mdpi.com This integrated "omics" approach is a powerful tool for understanding and potentially manipulating the production of ursonic acid in plants. researchgate.net

Advanced Methodologies for Ursonic Acid Extraction and Isolation in Research Settings

Efficient extraction and isolation of ursonic acid from its natural sources are critical for research and potential commercial applications. A variety of advanced methods have been developed to improve the yield, purity, and efficiency of this process compared to traditional techniques.

Modern Extraction Techniques:

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. openaccessjournals.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process with lower solvent consumption. researchgate.net

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts. tandfonline.com

Enzyme-Assisted Extraction (EAE): EAE uses specific enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds like ursonic acid. tandfonline.com

Subcritical Water Extraction (SWE): This environmentally friendly method uses water at elevated temperatures and pressures as the extraction solvent. mdpi.com

Purification Techniques:

Following extraction, the crude extract is subjected to various purification steps to isolate ursonic acid.

Column Chromatography: This is a widely used technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel) to separate compounds based on their different affinities. tandfonline.com

Macroporous Resin Column Chromatography: This method is effective for purifying ursonic acid from crude extracts. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used for the final purification and quantification of ursonic acid. tandfonline.com

The choice of extraction and purification method depends on factors such as the plant material, the desired purity of the final product, and the scale of the operation.

Table of Extraction Methods and Conditions for Ursonic Acid:

Extraction MethodPlant SourceSolventKey ParametersYield/EfficiencyReference
Microwave-Assisted Extraction Eucalyptus × hybrida leavesChloroform/Methanol (B129727) (60:40)600 W power, 5 min, 50°C1.95 ± 0.08% researchgate.net
Ultrasonic Extraction Cornus officinalisEthanol-Higher yield than infusion or reflux openaccessjournals.com
Subcritical Water Extraction Hedyotis diffusaWater157°C, 30 mL/g solvent/solid ratio6.45 mg/g mdpi.com
Solvent Extraction Rosmarinus officinalisEthanol1:25 solid/liquid ratio, 60°C, 50 min- tandfonline.com

Synthetic Chemistry and Chemical Modifications of Ursonic Acid

Strategies for the Chemical Synthesis of Ursonic Acid and its Analogues

The complete chemical synthesis of ursonic acid is a complex endeavor due to its intricate pentacyclic structure. A notable formal total synthesis of ursonic acid was achieved starting from α-amyrin. This multi-step process involved a series of chemical transformations, including photolysis of a nitrite (B80452) intermediate, to ultimately yield ursonic acid. rsc.org

Given the challenges of total synthesis, much of the research has focused on the semi-synthesis of ursonic acid analogues from readily available natural precursors like ursolic acid. mdpi.comeurekaselect.comrsc.org Ursolic acid itself can be converted to ursonic acid through microbial transformation using organisms such as Aspergillus flavus. cabidigitallibrary.org Semi-synthetic approaches typically involve modifications at key positions of the ursolic acid molecule, namely the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12–C-13 double bond, to generate a diverse library of derivatives. mdpi.comnih.gov These modifications aim to improve the compound's physicochemical properties and biological activity. mdpi.comrsc.org

Rational Design and Semi-Synthesis of Novel Ursonic Acid Derivatives for Enhanced Bioactivity

The rational design of novel ursonic acid derivatives is a key strategy to unlock its full therapeutic potential. By strategically modifying its structure, researchers can enhance its bioactivity, improve its pharmacokinetic profile, and reduce potential toxicity. rsc.orgmdpi.com

Esterification and Amidation Strategies

Esterification and amidation at the C-3 hydroxyl and C-28 carboxylic acid groups are common and effective strategies to generate diverse libraries of ursonic acid derivatives. mdpi.commdpi.com

Esterification: The C-3 hydroxyl group can be esterified with various anhydrides, such as acetic anhydride (B1165640) or butyric anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.commdpi.comresearchgate.net Similarly, the C-28 carboxylic acid can be converted into a variety of esters. For instance, treatment with methyl iodide can yield the C-28 methyl ester. mdpi.com Studies have shown that the formation of esters, such as isopropyl ester at the C-28 position or a succinyl ester at the C-3 position, can enhance the anticancer bioactivity of ursolic acid derivatives. rsc.org

Amidation: The C-28 carboxylic acid can be converted to an acyl chloride, which can then react with various amines to form amides. mdpi.commdpi.com This strategy has been used to introduce diamine moieties and long-chain amide groups at the C-28 position, leading to derivatives with enhanced antiproliferative and other biological activities. mdpi.com For example, a C-17 propyl amide derivative has shown neuroprotective activity. mdpi.com

Table 1: Examples of Esterification and Amidation of Ursolic Acid

Modification Site Reagents and Conditions Resulting Derivative Reported Bioactivity Enhancement Reference
C-3 HydroxylAcetic anhydride, DMAP, THF3β-acetoxy-urs-12-en-28-oic acidAntibacterial, Antioxidant mdpi.com
C-28 Carboxylic AcidMethyl iodideC-17 methyl esterNeuroprotective mdpi.com
C-28 Carboxylic AcidOxalyl chloride, then propylamineC-17 propyl amideNeuroprotective mdpi.com
C-28 Carboxylic AcidPiperazine, N-methylpiperazine, etc. after C3-OH protection and esterificationDiamine-bearing derivativesAntiproliferative mdpi.com

Glycosylation and Other Functional Group Modifications

Beyond esterification and amidation, other functional group modifications, including glycosylation, have been explored to enhance the properties of ursonic acid.

Glycosylation: The attachment of sugar moieties to the ursolic acid scaffold can significantly impact its biological activity. Studies have shown that ursolic acid and its derivatives can interfere with the N-linked glycosylation of proteins like intercellular adhesion molecule-1 (ICAM-1). jst.go.jpnih.gov Specifically, ursolic acid can inhibit the transport of ICAM-1 and lead to its accumulation with high-mannose-type glycans in the endoplasmic reticulum. nih.gov The number and position of hydroxyl groups on the triterpene structure have been found to significantly affect the inhibitory activities on ICAM-1 glycosylation. nih.gov

Other Modifications: Researchers have introduced various other functional groups to the ursonic acid backbone. For instance, the introduction of oxadiazole and quinolone motifs has resulted in derivatives with strong growth inhibitory effects against several cancer cell lines. mdpi.com The synthesis of derivatives bearing triazole moieties has also been reported, showing potential as anti-Toxoplasma gondii agents. tandfonline.com

Creation of Prodrugs and Conjugates for Research Purposes

To overcome the challenges of poor water solubility and low bioavailability of ursonic acid, the development of prodrugs and conjugates has emerged as a promising strategy. mdpi.comnih.gov

Prodrugs: A prodrug is an inactive compound that is converted into an active drug in the body. One notable example is NX-201, a prodrug of ursolic acid with a modification at the C-28 position, which demonstrated significantly improved bioavailability. mdpi.com Another approach involves creating redox-responsive polymeric prodrugs that can self-assemble into micelles, offering a targeted drug delivery system. tandfonline.com Dendrimeric prodrugs have also been synthesized by conjugating ursolic acid and folic acid to a polyamidoamine (PAMAM) carrier, enabling targeted delivery to cancer cells. capes.gov.br

Conjugates: Conjugation with polymers like polyethylene (B3416737) glycol (PEG) can greatly increase the water solubility of ursolic acid. nih.gov A highly water-soluble conjugate of ursolic acid with monomethoxypoly(ethylene glycol) (mPEG) has been prepared, showing potential as a prodrug for oral delivery. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Ursonic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of ursonic acid derivatives influences their biological activity. mdpi.comresearchgate.net These studies provide valuable insights for the rational design of more potent and selective compounds. eurekaselect.comijcsrr.org

Key findings from SAR studies on ursonic acid derivatives include:

Modifications at the C-3, C-12-C-13, and C-28 positions are critical for altering the biological activity. mdpi.com

The introduction of an acyl group at the C-3 position can enhance potency and bioavailability. mdpi.com

Simple esterification of the C-28 carboxyl group can lead to a significant increase in the inhibitory effect on certain biological targets with decreased toxicity. mdpi.com

For antibacterial activity, modifying the C-3 hydroxyl group to form ester analogs has been shown to markedly increase the effect. frontiersin.org

In the context of α-glucosidase inhibition, the C-3 hydroxyl group appears to interact with the hydrophobic region of the enzyme's active pocket and form hydrogen bonds, increasing binding affinity. plos.org

The presence of a polar group at either the C-3 hydroxyl or C-17 carboxyl position is often considered essential for cytotoxic activity. mdpi.com

The number and position of hydroxyl groups on the ursane-type pentacyclic triterpene core significantly affect the cytotoxic activity and selectivity against different cell lines. mdpi.comnih.gov

Table 2: Summary of SAR Findings for Ursonic Acid Derivatives

Structural Modification Impact on Bioactivity Reference
Acylation at C-3Enhanced potency and bioavailability mdpi.com
Esterification at C-28Increased inhibitory effect, decreased toxicity mdpi.com
Esterification at C-3Increased antibacterial effect frontiersin.org
Hydroxyl group at C-3Important for α-glucosidase inhibition plos.org
Polar group at C-3 or C-17Essential for cytotoxic activity mdpi.com
Number/position of hydroxylsAffects cytotoxic activity and selectivity mdpi.comnih.gov

Preclinical Pharmacological Investigations of Ursonic Acid

Anticancer Research

Ursonic acid has been the subject of extensive research to evaluate its potential as an anticancer agent. These investigations have explored its effects on cancer cell proliferation, apoptosis, angiogenesis, and metastasis across various preclinical cancer models.

Modulation of Cancer Cell Proliferation, Apoptosis, and Cell Cycle Progression in in vitro and in vivo models

Ursonic acid has demonstrated the ability to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. nih.govspandidos-publications.com In vitro studies have shown that ursonic acid can significantly suppress the proliferation of cancer cells in a dose-dependent manner. nih.gov For instance, in gallbladder carcinoma cells, ursonic acid was found to induce S-phase arrest. nih.gov

The pro-apoptotic effects of ursonic acid are often mediated through the intrinsic mitochondrial pathway. nih.govnih.gov This involves a decrease in the mitochondrial membrane potential and alterations in the expression of apoptosis-regulating proteins. nih.govnih.gov Specifically, ursonic acid has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. nih.govunt.edu This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, subsequently activating caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) is another indicator of apoptosis induced by ursonic acid. nih.govunt.edu

Furthermore, ursonic acid's impact on cell cycle progression is linked to its ability to modulate the expression of cell cycle regulatory proteins. Studies have reported decreased levels of cyclins D1, D2, and E following treatment with ursonic acid. researchgate.net The tumor suppressor protein p53 has also been identified as a target, with ursonic acid increasing its expression, which in turn can contribute to cell cycle arrest and apoptosis. spandidos-publications.comresearchgate.net

In vivo, the anticancer effects of ursonic acid have been observed in xenograft models. For example, in a gallbladder cancer xenograft model in nude mice, intraperitoneal injection of ursonic acid significantly inhibited tumor growth in a dose-related manner. nih.gov Similarly, in an osteosarcoma mouse xenograft model, ursonic acid was shown to reduce tumor growth. spandidos-publications.com These in vivo findings corroborate the in vitro results, highlighting ursonic acid's potential to control cancer progression by interfering with fundamental cellular processes.

Table 1: Effects of Ursonic Acid on Cancer Cell Proliferation, Apoptosis, and Cell Cycle in Preclinical Models

Model System Key Findings Reported Mechanisms of Action
Gallbladder Carcinoma Cells (in vitro) Inhibition of proliferation, S-phase cell cycle arrest, induction of apoptosis. nih.gov Decreased mitochondrial membrane potential, altered expression of apoptosis and cell cycle regulatory molecules. nih.gov
Osteosarcoma Cells (in vitro & in vivo) Reduced cell proliferation, induction of apoptosis, and cell cycle arrest. spandidos-publications.com Inactivation of Wnt/β-catenin signaling, possibly mediated by upregulation of p53. spandidos-publications.com
Breast Cancer Cells (in vitro) Suppression of proliferation, induction of mitochondrial-mediated apoptosis. nih.gov Attenuation of Bcl-2, elevation of Bax and cleaved PARP. nih.gov
Non-Small Cell Lung Cancer Cells (in vitro) Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis. mdpi.com Binding to EGFR, reduction of phospho-EGFR, inhibition of downstream JAK2/STAT3 pathway. mdpi.com

Inhibition of Tumor Angiogenesis and Metastasis in Preclinical Models

Ursonic acid has shown potential in hindering two critical processes for tumor growth and spread: angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites). frontiersin.orgspandidos-publications.com

In preclinical studies, ursonic acid has been observed to inhibit angiogenesis both in vitro and in vivo. spandidos-publications.com In a colorectal cancer mouse xenograft model, treatment with ursonic acid resulted in a reduction of intratumoral microvessel density. spandidos-publications.com Further evidence from a chick embryo chorioallantoic membrane (CAM) model showed a decrease in the total number of blood vessels upon ursonic acid treatment. spandidos-publications.com The anti-angiogenic effects of ursonic acid are attributed to its ability to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). spandidos-publications.com Mechanistically, ursonic acid has been found to suppress the expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). spandidos-publications.com

Regarding metastasis, ursonic acid has demonstrated the ability to inhibit the invasion and migration of cancer cells. frontiersin.org In gastric cancer models, it has been shown to modulate the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility and invasion. frontiersin.org Furthermore, ursonic acid has been reported to suppress the spread of prostate cancer to the lungs and liver in a transgenic mouse model by deactivating the C-X-C motif chemokine receptor 4 (CXCR4). frontiersin.org In colorectal cancer, ursonic acid has been found to downregulate the expression of proteins involved in invasion and metastasis, such as matrix metalloproteinase-9 (MMP-9), VEGF, and intercellular adhesion molecule-1 (ICAM-1). aacrjournals.org

The underlying mechanisms for these anti-angiogenic and anti-metastatic effects involve the modulation of various signaling pathways. In colorectal cancer, ursonic acid has been shown to suppress the activation of the Sonic Hedgehog (SHH), STAT3, Akt, and p70S6K pathways, all of which are implicated in angiogenesis. spandidos-publications.com In non-small cell lung cancer, ursonic acid inhibits the expression of MMP2 by regulating the EGFR/JAK2/STAT3 pathway. mdpi.com

Table 2: Effects of Ursonic Acid on Tumor Angiogenesis and Metastasis in Preclinical Models

Model System Key Findings Reported Mechanisms of Action
Colorectal Cancer (in vivo & in vitro) Reduced intratumoral microvessel density, decreased blood vessel formation in CAM assay, inhibited HUVEC proliferation, migration, and tube formation. spandidos-publications.com Inhibition of VEGF-A and bFGF expression; suppression of SHH, STAT3, Akt, and p70S6K pathways. spandidos-publications.com
Gastric Cancer Inhibition of invasion, migration, and formation of metastatic colonies. frontiersin.org Modulation of EMT and metastasis-related signaling pathways. frontiersin.org
Non-Small Cell Lung Cancer Inhibition of tumor angiogenesis, migration, and invasion. mdpi.com Inhibition of VEGF and MMPs expression through the EGFR/JAK2/STAT3 pathway. mdpi.com

Activity in Specific Preclinical Cancer Models (e.g., Gastric, Colorectal, Liver, Breast, Lung, Pancreatic)

Ursonic acid has demonstrated anticancer activity across a range of preclinical cancer models, indicating its broad-spectrum potential. unt.edufrontiersin.org

Gastric Cancer: In preclinical studies, ursonic acid has shown significant anti-proliferative activity against gastric cancer cells by inhibiting cell cycle progression and promoting apoptosis. nih.govfrontiersin.org It has also been found to suppress the invasion and migration of gastric cancer cells. frontiersin.org

Colorectal Cancer (CRC): Research has revealed that ursonic acid can inhibit the proliferation and induce apoptosis in CRC cells. frontiersin.org It has also been shown to inhibit tumor growth and metastasis in an orthotopic nude mouse model of human colorectal cancer. aacrjournals.orgnih.gov

Liver Cancer: Ursonic acid has been found to have anti-cancer properties against hepatocellular carcinoma (HCC) in both in vitro and in vivo models. frontiersin.org It induces apoptosis in liver cancer cells and has demonstrated efficacy in reducing tumor growth in H22 tumor-bearing mouse models. frontiersin.org The compound has also been shown to inhibit the proliferation, migration, and invasion of HCC cells. ijbs.com

Breast Cancer: Studies have shown that ursonic acid can suppress the proliferation and induce mitochondrial-mediated apoptosis in breast cancer cells. nih.govnih.gov Furthermore, it has been observed to inhibit the growth and metastasis of breast cancer in both zebrafish and mouse xenotransplantation models. nih.govnih.gov

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, ursonic acid has been shown to inhibit cell proliferation, migration, and invasion, as well as induce apoptosis. unt.edumdpi.com It exerts these effects by inducing G0/G1 cell cycle arrest. mdpi.com

Pancreatic Cancer: Preclinical studies have explored the potential of ursonic acid to inhibit the growth and progression of pancreatic cancer cells both in vitro and in vivo. frontiersin.org It has been found to induce apoptosis and inhibit the migration and invasion of pancreatic cancer cells. frontiersin.org In animal models, ursonic acid has exhibited promising antitumor effects, leading to reduced tumor growth. frontiersin.org

Table 3: Activity of Ursonic Acid in Specific Preclinical Cancer Models

Cancer Type Key Findings Reported Mechanisms of Action
Gastric Cancer Anti-proliferative, pro-apoptotic, anti-invasive, and anti-migratory effects. nih.govfrontiersin.org Inhibition of cell cycle progression. nih.gov
Colorectal Cancer Inhibition of proliferation, induction of apoptosis, inhibition of tumor growth and metastasis. frontiersin.orgaacrjournals.orgnih.gov Inhibition of NF-κB activation and downregulation of cell survival, proliferative, and metastatic proteins. aacrjournals.org
Liver Cancer Anti-proliferative, pro-apoptotic, anti-migratory, and anti-invasive effects; reduced tumor growth in vivo. frontiersin.orgijbs.com Induction of apoptosis via caspase-3 regulation; inhibition of STAT3/PD-L1 and PI3K/Akt/mTOR signaling. frontiersin.org
Breast Cancer Suppression of proliferation, induction of apoptosis, inhibition of growth and metastasis in vivo. nih.govnih.gov Activation of SP1/Caveolin-1 signaling to suppress glycolytic metabolism. nih.govnih.gov
Lung Cancer Inhibition of proliferation, migration, and invasion; induction of G0/G1 cell cycle arrest and apoptosis. unt.edumdpi.com Inhibition of STAT3/PD-L1 signaling. mdpi.comfrontiersin.org

Synergistic Effects with Other Research Agents in Preclinical Cancer Studies

Ursonic acid has shown the potential to enhance the efficacy of conventional chemotherapy agents when used in combination. nih.govfrontiersin.org Preclinical studies have demonstrated synergistic interactions between ursonic acid and various chemotherapeutic drugs, leading to enhanced cytotoxicity and apoptosis induction in cancer cells. nih.gov

In the context of gastric cancer, preclinical studies have indicated that ursonic acid may enhance the effectiveness of conventional chemotherapy agents. nih.gov One study investigated the combination of ursonic acid with paclitaxel (B517696) in gastric cancer cells. The results showed that this combination exerted synergistic anticancer effects in vitro. oncotarget.com

For colorectal cancer, research has demonstrated that ursonic acid, when combined with oxaliplatin, effectively inhibited cancer cell growth and increased cell death. nih.gov Another study showed that ursonic acid can potentiate the effect of capecitabine (B1668275) against colorectal cancer in both in vitro and in vivo experiments. aacrjournals.org

In esophageal squamous cell carcinoma, ursonic acid was found to boost the anti-cancer effects of paclitaxel by inhibiting the Akt/FOXM1 cascade, which resulted in increased cell death and reduced cell mobility. nih.gov

Furthermore, in pancreatic cancer, ursonic acid has been shown to enhance the chemosensitivity of gemcitabine (B846) by inducing apoptosis and autophagy. frontiersin.org

These findings suggest that ursonic acid could be a valuable adjuvant in cancer therapy, potentially allowing for lower doses of conventional chemotherapeutic drugs and overcoming drug resistance.

Table 4: Synergistic Effects of Ursonic Acid with Other Research Agents

Cancer Type Combination Agent Key Findings Reported Mechanisms of Action
Gastric Cancer Paclitaxel Synergistic anticancer effects in vitro. oncotarget.com Down-regulation of COX-2. oncotarget.com
Colorectal Cancer Oxaliplatin Enhanced inhibition of cell growth and increased cell death. nih.gov Increased ROS production, preventing drug resistance. nih.gov
Colorectal Cancer Capecitabine Enhanced inhibition of tumor growth and metastasis. aacrjournals.org Suppression of multiple biomarkers linked to inflammation, proliferation, invasion, angiogenesis, and metastasis. aacrjournals.org
Esophageal Squamous Cell Carcinoma Paclitaxel Boosted anti-cancer effects, increased cell death, and reduced cell mobility. nih.gov Inhibition of the Akt/FOXM1 cascade. nih.gov

Anti-Inflammatory Research

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Ursonic acid has demonstrated potent anti-inflammatory effects in various preclinical models.

Inhibition of Pro-inflammatory Mediators and Cytokines in vitro and in vivo models

Ursonic acid has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and cytokines in both in vitro and in vivo settings. frontiersin.orgnih.govnih.gov

In various cell models, including activated T cells, B cells, and macrophages, ursonic acid has been found to inhibit the secretion of several key pro-inflammatory cytokines. nih.gov These include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgnih.govnih.gov For example, in lipopolysaccharide (LPS)-stimulated macrophages, ursonic acid completely inhibited the secretion of IL-6, IL-1β, and TNF-α. nih.gov Similar inhibitory effects on cytokine secretion, including IL-2, IL-4, and interferon-γ (IFN-γ), were observed in activated T cells. nih.gov

The anti-inflammatory action of ursonic acid extends to the inhibition of key enzymes involved in the inflammatory process. It has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of inflammation. chemrxiv.orgspandidos-publications.com

The in vivo anti-inflammatory efficacy of ursonic acid has been demonstrated in animal models. In a mouse model of graft-versus-host disease, treatment with ursonic acid significantly delayed the induction of the disease and reduced the serum levels of the pro-inflammatory cytokines IL-6 and IFN-γ. nih.gov Furthermore, in animal models of disease, ursonic acid has consistently been shown to significantly reduce the tissue levels of IL-1β, IL-6, and TNF-α. nih.gov

The mechanism behind these anti-inflammatory effects involves the suppression of key immunoregulatory transcription factors. Ursonic acid has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and nuclear factor of activated T cells (NF-AT) in lymphocytes. nih.gov By targeting these transcription factors, ursonic acid can effectively downregulate the expression of a wide range of pro-inflammatory genes. frontiersin.org

Table 5: Inhibition of Pro-inflammatory Mediators and Cytokines by Ursonic Acid

Model System Inhibited Mediators/Cytokines Reported Mechanisms of Action
Activated T cells, B cells, and Macrophages (in vitro) IL-1β, IL-2, IL-4, IL-6, IFN-γ, TNF-α. nih.gov Suppression of NF-κB, AP-1, and NF-AT activation. nih.gov
LPS-stimulated RAW 264.7 Macrophages (in vitro) TNF-α, IL-6, IL-1β, PGE2, iNOS, COX-2, ROS. chemrxiv.org Not specified.
Mycobacterium tuberculosis-sensitized and Concanavalin A-stimulated cells (in vitro) TNF-α, IL-1β, IL-6, COX-2, iNOS, NO. spandidos-publications.com Not specified.
Mouse model of graft-versus-host disease (in vivo) IL-6, IFN-γ (serum levels). nih.gov Not specified.

Modulation of Immune Cell Function (e.g., Macrophages, T cells, B cells) in Preclinical Studies

Ursonic acid (UA) has demonstrated significant immunomodulatory effects in various preclinical models by influencing the function of key immune cells, including macrophages, T cells, and B cells. nih.govresearchgate.net

Macrophages:

UA's effect on macrophages is multifaceted, with studies showing its ability to modulate their polarization and inflammatory responses. researchgate.netnih.gov In some contexts, UA suppresses the pro-inflammatory M1 phenotype. For instance, in peritoneal macrophages from IL-10 knockout mice, UA significantly suppressed the production of pro-inflammatory cytokines, suggesting it can mimic the anti-inflammatory effects of IL-10. nih.gov It has also been shown to inhibit the polarization of M2 macrophages, which are typically associated with tissue repair and tumor progression, through the downregulation of the Wnt pathway in the context of liver cancer. nih.gov

Conversely, other studies report that UA can enhance M1 macrophage activation and the expression of pro-inflammatory cytokines like TNF-α and IL-6 in liver macrophages. nih.gov This effect may be linked to the upregulation of the CD36 receptor on macrophages. nih.gov UA can also activate pathways leading to the production of IL-1β. nih.gov

T Cells:

Preclinical research indicates that UA can inhibit T cell activation, proliferation, and cytokine secretion. plos.org In studies using purified CD4+ T cells, UA treatment prior to stimulation with anti-CD3/CD28 antibodies completely inhibited the secretion of IL-2, IL-4, IL-6, and IFN-γ. plos.org Furthermore, UA has been found to suppress the activation of key immunoregulatory transcription factors in lymphocytes, including NF-κB, NF-AT, and AP-1. plos.org This suppression is associated with the inhibition of mitogen-induced phosphorylation of ERK and JNK. plos.org

B Cells:

UA also impacts B cell function. It has been observed to inhibit the mitogen-induced upregulation of activation markers and co-stimulatory molecules on B cells. plos.org Specifically, UA treatment prior to LPS stimulation inhibited the upregulation of CD19, CD80, CD86, and MHC II on activated leukocytes. plos.org

Table 1: Effects of Ursonic Acid on Immune Cell Function in Preclinical Studies

Cell TypeModel/StimulusKey Findings
Macrophages IL-10-/- murine peritoneal macrophagesSuppressed proinflammatory cytokine production. nih.gov
RAW 264.7 cellsEnhanced TNF-α and IL-6 mRNA expression. nih.gov
RAW 264.7 cellsActivated Raf-1/MEK/ERK and MKK3/6/p38 MAPK pathways, promoting IL-1β gene transcription. nih.gov
Co-cultured immune cells with T. gondiiDecreased inflammatory cytokines (IL-1β, IL-6, TNF-α); increased anti-inflammatory mediators (IL-10, IL-12, GM-CSF, IFN-β). nih.gov
T Cells Purified CD4+ T cells (anti-CD3/CD28 mAb stimulated)Completely inhibited secretion of IL-2, IL-4, IL-6, and IFN-γ. plos.org
Lymphocytes (mitogen-stimulated)Suppressed activation of NF-κB, NF-AT, and AP-1. plos.org
B Cells Leukocytes (LPS stimulated)Inhibited upregulation of CD19, CD80, CD86, and MHC II. plos.org

Impact on Specific Inflammatory Conditions in Preclinical Models (e.g., Neuroinflammation, Metabolic Inflammation)

Ursonic acid has been investigated for its therapeutic potential in various preclinical models of inflammatory conditions, including neuroinflammation and metabolic inflammation.

Neuroinflammation:

In preclinical models of neurodegenerative diseases and brain injury, ursonic acid has demonstrated significant anti-inflammatory effects. alzdiscovery.orgnih.gov In a mouse model of Parkinson's disease induced by MPTP, oral administration of ursonic acid reduced neuroinflammation by decreasing the levels of inflammatory markers such as Iba1, TNF-α, and NF-κB in the substantia nigra pars compacta. nih.govmdpi.comresearchgate.net This was accompanied by an increase in tyrosine hydroxylase immunoreactivity, suggesting a protective effect on dopaminergic neurons. nih.govmdpi.com

In a model of intracerebral hemorrhage, ursonic acid was found to inhibit microglial M1 polarization and significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The mechanism appears to involve the inhibition of the NF-κB/NLRP3/GSDMD pathway, which leads to a reduction in microglial pyroptosis and subsequent neuroinflammation. nih.gov Furthermore, in a mouse model of traumatic brain injury, ursonic acid reduced brain edema and neurological deficits. alzdiscovery.org

Metabolic Inflammation:

Ursonic acid has shown promise in ameliorating metabolic inflammation, particularly in the context of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gove-cmh.org In a high-fat diet-induced mouse model of MASLD, ursonic acid treatment alleviated increases in liver and body weights, serum and hepatic levels of triglycerides and cholesterol, and blood glucose levels. nih.gov A key mechanism identified is the inhibition of Th17 cell differentiation. nih.gove-cmh.org Ursonic acid appears to directly bind to secreted phosphoprotein 1 (SPP1), interrupting its interaction with CD44 and ITGB1 on naive CD4+ T cells. nih.gove-cmh.org This disruption prevents the phosphorylation of ERK and the subsequent expression of RORγt, a key transcription factor for Th17 differentiation, thereby reducing inflammation and lipid accumulation in the liver. nih.gove-cmh.org

Studies in rodent models of autoimmune arthritis have also shown that ursonic acid treatment can ameliorate the condition. alzdiscovery.org

Table 2: Effects of Ursonic Acid on Specific Inflammatory Conditions in Preclinical Models

Inflammatory ConditionPreclinical ModelKey Findings
Neuroinflammation MPTP-induced Parkinson's disease mouse modelReduced inflammatory markers (Iba1, TNF-α, NF-κB) in the substantia nigra. nih.govmdpi.comresearchgate.net
Intracerebral hemorrhage rat modelInhibited microglial M1 polarization and pyroptosis via the NF-κB/NLRP3/GSDMD pathway; reduced IL-6 and TNF-α levels. nih.gov
Traumatic brain injury mouse modelReduced brain edema and neurological deficits. alzdiscovery.org
Metabolic Inflammation High-fat diet-induced MASLD mouse modelAlleviated hepatic steatosis and inflammation; inhibited Th17 cell differentiation by targeting the SPP1/CD44/ITGB1 axis. nih.gove-cmh.org
Autoimmune arthritis mouse modelAmeliorated autoimmune arthritis. alzdiscovery.org

Antioxidant Research

Mechanisms of Redox Homeostasis Modulation in Preclinical Systems

Preclinical studies have revealed that ursonic acid modulates redox homeostasis through various mechanisms, primarily by enhancing the body's own antioxidant defense systems rather than by direct radical scavenging. alzdiscovery.orgnih.gov

In a murine model of denervation-induced skeletal muscle atrophy, ursonic acid supplementation was shown to restore redox homeostasis. nih.gov It achieved this by reducing the levels of reactive oxygen species (ROS) and lipid peroxidation. nih.gov The underlying mechanism involves the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis and antioxidant defense, and the anti-apoptotic protein Bcl2. nih.gov

In a rat model of carbon tetrachloride (CCl4)-induced liver damage, ursonic acid treatment normalized the disturbed antioxidant status. nih.govtandfonline.com It maintained the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, and inhibited malondialdehyde (MDA) production, a marker of lipid peroxidation. nih.gov The study also suggested that ursonic acid possesses radical scavenging properties, specifically against hydroxyl radicals. nih.gov

Furthermore, in a mouse model of experimental autoimmune myocarditis, ursonic acid reduced myocardial injury by inhibiting oxidative stress. frontiersin.org This was evidenced by a decrease in superoxide (B77818) levels and the normalization of pro- and antioxidant enzyme levels. frontiersin.org

Table 3: Mechanisms of Redox Homeostasis Modulation by Ursonic Acid in Preclinical Systems

Preclinical ModelKey Findings
Denervation-induced skeletal muscle atrophy (mice)Reduced ROS and lipid peroxidation; upregulated PGC-1α and Bcl2 expression. nih.gov
CCl4-induced liver damage (rats)Maintained glutathione levels; inhibited malondialdehyde production; exhibited hydroxyl radical scavenging properties. nih.gov
Experimental autoimmune myocarditis (mice)Decreased superoxide levels; normalized pro- and antioxidant enzyme levels. frontiersin.org
Colorectal cancer Caco-2 cellsNormalized antioxidant levels and protected against oxidative damage. nih.gov

Upregulation of Endogenous Antioxidant Defenses in in vitro and in vivo models

Ursonic acid has been consistently shown to bolster the body's innate antioxidant defenses by upregulating the expression and activity of various antioxidant enzymes. nih.govfrontiersin.org

A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. alzdiscovery.orgfrontiersin.org In a mouse model of traumatic brain injury, ursonic acid increased the nuclear translocation of Nrf2. alzdiscovery.org In a model of experimental autoimmune myocarditis, ursonic acid intervention upregulated the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). frontiersin.org In vitro experiments using H9c2 cardiomyocytes confirmed that the antioxidant effects of ursonic acid were dependent on the Nrf2/HO-1 pathway, as a specific Nrf2 inhibitor reversed these effects. frontiersin.org

In vivo studies have demonstrated that ursonic acid treatment significantly elevates the levels of key antioxidant enzymes. In rats with CCl4-induced liver damage, ursonic acid reversed the decrease in the activities of superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.gov Similarly, in a model of denervation-induced skeletal muscle atrophy, ursonic acid upregulated the expression of SOD and GPx. nih.gov

A meta-analysis of animal studies has confirmed that ursonic acid significantly elevates SOD and glutathione (GSH) levels while reducing malondialdehyde (MDA) levels in tissues. frontiersin.org

Table 4: Upregulation of Endogenous Antioxidant Defenses by Ursonic Acid

ModelKey Findings
In Vivo
Experimental autoimmune myocarditis (mice)Upregulated the expression of Nrf2 and HO-1. frontiersin.org
CCl4-induced liver damage (rats)Increased the activity of SOD, CAT, GR, and GPx. nih.gov
Denervation-induced skeletal muscle atrophy (mice)Upregulated the expression of SOD and GPx. nih.gov
Traumatic brain injury (mice)Increased nuclear translocation of Nrf2. alzdiscovery.org
In Vitro
H9c2 cardiomyocytesUpregulated the Nrf2/HO-1 signaling pathway. frontiersin.org
General in vitro studies (meta-analysis)Significantly increased GSH levels and decreased MDA levels. frontiersin.org

Immunomodulatory Research (Beyond Direct Anti-Inflammatory Actions)

Regulation of Gut Microbiota and Immune Homeostasis in Preclinical Models

Recent preclinical research has highlighted the role of ursonic acid in modulating the gut microbiota and its subsequent impact on immune homeostasis. nih.govplos.orgresearchgate.net

In a study using healthy mice, ursonic acid treatment was found to enhance immune balance in the jejunum and fortify the intestinal barrier function. nih.govresearchgate.net This was associated with significant alterations in the gut microbiota composition, notably an increased abundance of Odoribacter and Parabacteroides. nih.gov Odoribacter is considered a potential probiotic that can enhance mucosal immunity and maintain intestinal homeostasis, partly by augmenting regulatory T cells (Tregs). nih.gov The study also observed an enrichment of the metabolites ornithine and lactucin (B167388) in UA-treated mice, suggesting these may be key factors in mediating the observed immune and intestinal barrier benefits. nih.gov

In a streptozotocin-induced rat model of type 1 diabetes mellitus (T1DM), ursonic acid treatment corrected the imbalance of Th17/Treg cells. plos.org It inhibited Th17 cells and their associated cytokines (RORγt, IL-17A, TNF-α) while increasing Treg cells and their markers (FoxP3, IL-10). plos.org This immunomodulatory effect was linked to a significant increase in the diversity and uniformity of the gut microbiota. plos.org Specifically, UA treatment increased the abundance of Firmicutes and decreased Bacteroidetes, Actinobacteria, Verrucomicrobia, and Proteobacteria. plos.org

Furthermore, in a mouse model of DSS-induced colitis, ursonic acid intake led to a notable decrease in E. coli levels in fecal samples, colon, and liver tissues. acs.org This was accompanied by a restoration of the Treg/Th17 balance, with increased levels of TGF-β and IL-10. acs.org

These findings suggest that ursonic acid's immunomodulatory effects are, at least in part, mediated by its ability to reshape the gut microbial community and its metabolic output, thereby influencing systemic immune responses and promoting intestinal immune homeostasis. nih.govplos.orgresearchgate.net

Table 5: Regulation of Gut Microbiota and Immune Homeostasis by Ursonic Acid in Preclinical Models

Preclinical ModelKey Findings on Gut MicrobiotaKey Findings on Immune Homeostasis
Healthy miceIncreased abundance of Odoribacter and Parabacteroides; enrichment of ornithine and lactucin. nih.govEnhanced immune balance in the jejunum; fortified intestinal barrier function. nih.gov
T1DM rat model (streptozotocin-induced)Increased diversity and uniformity; increased Firmicutes, decreased Bacteroidetes, Actinobacteria, Verrucomicrobia, and Proteobacteria. plos.orgCorrected Th17/Treg cell imbalance; inhibited Th17 markers (RORγt, IL-17A, TNF-α), increased Treg markers (FoxP3, IL-10). plos.org
DSS-induced colitis mouse modelDecreased E. coli levels in feces, colon, and liver. acs.orgRestored Treg/Th17 balance; increased TGF-β and IL-10 levels. acs.org

Direct Modulation of Immune Cell Activation and Signaling in vitro

Ursonic acid (UA) has demonstrated the ability to directly modulate the activation and signaling of various immune cells in in vitro studies. It has been shown to influence the production of cytokines, which are key signaling molecules in the immune system. For instance, in HaCaT keratinocytes stimulated with a pro-inflammatory cytokine cocktail, ursolic acid was found to decrease the production of interleukin-6 (IL-6) and interleukin-8 (IL-8). mdpi.comresearchgate.net The maximum inhibitory effect was observed at a concentration of 5 µM, resulting in a 50% decrease in IL-6 and a roughly 30% decrease in IL-8. researchgate.net

Furthermore, in studies involving macrophages, ursolic acid has been shown to suppress inflammatory responses. frontiersin.orgnih.gov It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation. researchgate.net This anti-inflammatory activity is partly attributed to its ability to suppress signaling pathways like the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway. frontiersin.org Conversely, ursolic acid has also been shown to enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10) and interleukin-2 (B1167480) (IL-2). researchgate.netresearchgate.net

In the context of mast cells, which are crucial in allergic reactions, ursolic acid has been found to inhibit their activation. sci-hub.se It achieves this by suppressing the release of histamine (B1213489) and other allergic mediators through the inhibition of intracellular calcium levels and the FcεRI signaling pathway. sci-hub.se

Table 1: Effects of Ursonic Acid on Immune Cell Activation and Signaling in vitro

Cell TypeStimulusEffect of Ursonic AcidKey Signaling Molecules/Pathways Affected
HaCaT keratinocytesPro-inflammatory cytokine cocktailDecreased production of IL-6 and IL-8IL-6, IL-8
MacrophagesLipopolysaccharide (LPS)Inhibited TNF-α production, Enhanced IL-10 productionTNF-α, IL-10, TLR4/MyD88
Mast cellsImmunoglobulin E (IgE)Inhibited degranulation and release of allergic mediatorsIntracellular calcium, FcεRI signaling
T-cellsConcanavalin A (Con A)Enhanced IL-2 and IFN-γ productionIL-2, IFN-γ

Neurobiological Research

Ursonic acid has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.

Epilepsy: In rodent models of epilepsy, ursolic acid has been shown to reduce seizure susceptibility and improve cognitive dysfunction. mdpi.com It has been observed to preserve GABAergic interneurons, which are often damaged during status epilepticus. mdpi.comfrontiersin.org One study using a pilocarpine-induced epilepsy model in rats found that ursolic acid treatment alleviated seizure behavior and cognitive impairment. frontiersin.org Another study in adult zebrafish showed that a combination of ursolic acid and caprylic acid attenuated pentylenetetrazole-induced seizure-like behaviors. researchgate.net

Parkinson's Disease: In multiple mouse models of Parkinson's disease (PD), ursolic acid has shown promise in protecting dopaminergic neurons. nih.govnih.govalzdiscovery.org In a rotenone-induced PD mouse model, ursolic acid was found to reduce the overexpression of α-Synuclein and regulate the phosphorylation of survival-related kinases like Akt and ERK. nih.gov It also attenuated motor and non-motor symptoms and promoted the autophagic clearance of protein aggregates. researchgate.netnih.gov In an MPTP-induced parkinsonian mouse model, ursolic acid improved behavioral deficits and restored dopamine (B1211576) levels. nih.gov

Ischemic Brain Injury: Ursolic acid has been shown to be effective in protecting the brain from ischemic injury in animal models. nih.govnih.gove-century.usfrontiersin.org In a mouse model of middle cerebral artery occlusion (MCAO), ursolic acid treatment significantly improved neurological deficits and reduced infarct size. nih.govfrontiersin.org It was found to exert its neuroprotective effects by activating the Nrf2 pathway, which plays a key role in protecting cells against oxidative injury. nih.govnih.gov Furthermore, ursolic acid has been shown to reduce brain edema and neurological deficits in a mouse model of traumatic brain injury. alzdiscovery.orgsemanticscholar.org It also ameliorated neuronal damage by restoring the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in an in vitro model of ischemic reperfusion injury. nih.govresearchgate.net

Table 2: Neuroprotective Effects of Ursonic Acid in Preclinical Models

Neurological DisorderAnimal/Cell ModelKey Findings
EpilepsyPilocarpine-induced rat model, PTZ-induced zebrafish modelReduced seizure susceptibility, improved cognitive function, preserved GABAergic neurons.
Parkinson's DiseaseRotenone-induced mouse model, MPTP-induced mouse modelProtected dopaminergic neurons, reduced α-Synuclein overexpression, improved motor and non-motor symptoms.
Ischemic Brain InjuryMCAO mouse and rat models, Traumatic brain injury mouse modelReduced infarct size and brain edema, improved neurological deficits, activated the Nrf2 pathway.

Ursonic acid has been shown to directly impact neuronal survival and function in both in vitro and in vivo settings. e-century.usnih.gov In vitro studies using primary cortical neurons have demonstrated that ursolic acid can inhibit apoptosis induced by oxygen-glucose deprivation (OGD), a model for ischemic conditions. e-century.us It promotes neuronal survival by regulating the AKT/mTOR/HIF-1α pathway and modulating the expression of apoptosis-related proteins like Bcl-2 and Bad. e-century.usmdpi.com

In vivo, ursolic acid has been shown to protect neurons from damage in various models of neurological injury. nih.govfrontiersin.org In a rat model of cerebral ischemia and reperfusion, ursolic acid treatment increased the number of intact neurons and reduced the number of injured neurons. frontiersin.org Similarly, in a mouse model of Parkinson's disease, it protected dopaminergic neurons from degeneration. nih.gov This neuroprotective effect is associated with its ability to reduce oxidative stress and neuroinflammation. nih.gov Furthermore, ursolic acid has been found to promote the recovery of motor functions and axonal regrowth in a model of spinal cord injury. semanticscholar.org

Table 3: Modulation of Neuronal Survival and Function by Ursonic Acid

ModelKey Findings
In Vitro
Primary cortical neurons (OGD)Inhibited apoptosis, promoted survival via AKT/mTOR/HIF-1α pathway.
SH-SY5Y cells (OGDR)Protected against neuronal damage induced by activated microglia.
In Vivo
Cerebral ischemia/reperfusion (rat)Increased number of intact neurons, reduced neuronal injury.
Parkinson's disease (mouse)Protected dopaminergic neurons from degeneration.
Spinal cord injury (mouse)Promoted recovery of motor functions and axonal regrowth.

Metabolic Regulatory Research

Ursonic acid has demonstrated significant beneficial effects on lipid metabolism and has been shown to ameliorate hepatic steatosis in several preclinical models. researchgate.netnih.gove-cmh.orge-cmh.org In high-fat diet (HFD)-fed mice, oral administration of ursolic acid reduced liver and adipose tissue mass, decreased plasma triglyceride and LDL-cholesterol concentrations, and increased HDL-cholesterol levels. nih.govmdpi.com It also improved hepatic steatosis by up-regulating genes involved in fatty acid β-oxidation and down-regulating genes involved in lipogenesis. researchgate.netnih.gov

The mechanism underlying these effects appears to involve the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of hepatic lipid metabolism. nih.govnih.govkoreamed.org Studies have shown that ursolic acid upregulates the expression of PPAR-α and its target genes. nih.govnih.gov In a rat model of non-alcoholic fatty liver disease (NAFLD), ursolic acid significantly reversed HFD-induced hepatic steatosis and liver injury, an effect that was diminished when PPAR-α was knocked down. nih.gov Furthermore, in db/db mice, a model for type 2 diabetes, ursolic acid treatment decreased liver weight and hepatic steatosis, which was associated with increased lipid β-oxidation and inhibition of hepatic endoplasmic reticulum (ER) stress. researchgate.netnih.gov

Table 4: Effects of Ursonic Acid on Lipid Metabolism and Hepatic Steatosis

Animal ModelKey Findings
High-fat diet-fed miceReduced liver and adipose tissue mass, improved plasma lipid profile, ameliorated hepatic steatosis.
High-fat diet-induced NAFLD ratsReversed hepatic steatosis and liver injury via a PPAR-α dependent pathway.
db/db miceDecreased liver weight and hepatic steatosis, increased lipid β-oxidation, inhibited hepatic ER stress.

Ursonic acid has been shown to influence energy metabolism pathways in cancer cells, contributing to its anti-cancer effects. mdpi.comnih.govencyclopedia.pubresearchgate.net A key target of ursolic acid is glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). mdpi.comencyclopedia.pub In breast cancer cells, ursolic acid has been shown to inhibit glycolysis, leading to energy stress and the activation of AMP-activated protein kinase (AMPK), which in turn promotes apoptosis and autophagy. mdpi.comencyclopedia.pub

Ursolic acid can also disrupt cancer cell energy metabolism by directly acting on mitochondrial respiration. mdpi.comencyclopedia.pub It has been found to modulate the expression and function of mitochondria-associated enzymes, leading to antiproliferative and apoptosis-promoting effects. nih.gov For example, it can destabilize the mitochondrial membrane potential and activate the p53 pathway. nih.gov Furthermore, ursolic acid can target hypoxia, a common feature of the tumor microenvironment, by downregulating the expression of hypoxia-inducible factor-1α (HIF-1α). mdpi.comencyclopedia.pub This disrupts the adaptation of cancer cells to low oxygen conditions and interferes with their metabolism. mdpi.comencyclopedia.pub

Table 5: Influence of Ursonic Acid on Cancer Cell Energy Metabolism

Cancer Cell TypeEffect on Energy MetabolismKey Molecular Targets/Pathways
Breast cancer cellsInhibition of glycolysis, induction of energy stressAkt, AMPK
Various cancer cellsDisruption of mitochondrial respirationMitochondria-associated enzymes, p53
Various cancer cellsTargeting of hypoxiaHIF-1α

Antimicrobial Research

The antimicrobial properties of ursonic acid have been evaluated against a range of pathogens, including bacteria, fungi, protozoa, and viruses.

Ursonic acid has demonstrated notable activity against various bacterial and fungal strains in laboratory settings.

Antibacterial Activity:

Research has shown that ursonic acid exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. frontiersin.org Studies have reported its activity against Staphylococcus aureus and Escherichia coli. frontiersin.org For instance, one study highlighted that ursonic acid isolated from Spermacoce princeae was active against S. aureus and E. coli, with inhibition zones of 20.0 ± 0.1 mm and 18.0 ± 0.1 mm, respectively. frontiersin.org Another study investigated the antibacterial properties of ursonic acid from Rosmarinus officinalis and found it to be active against several Streptococcus and Enterococcus species, but not E. coli. frontiersin.org The minimum inhibitory concentration (MIC) values were reported as 39 μg/mL for S. aureus, 19.5 μg/mL for S. dysgalactiae, 156 μg/mL for S. agalactiae, 19.5 μg/mL for E. faecalis, and 9.75 μg/mL for S. mutans. frontiersin.org

The mechanisms underlying its antibacterial action are thought to involve the disruption of bacterial cell morphology and gene expression related to biofilm formation and cell wall maintenance. frontiersin.org It has also been observed to have antimutagenic effects and can sensitize bacteria like S. aureus and E. coli to certain antibiotics. frontiersin.org Specifically, ursonic acid has been shown to modulate resistance to β-lactam antibiotics in pathogens such as P. aeruginosa, S. aureus, S. epidermidis, and L. monocytogenes. frontiersin.org

Further studies have delved into the mode of action, suggesting that ursonic acid can compromise the integrity of the bacterial membrane, which may explain its synergistic effects with antibiotics. mdpi.com This membrane-perturbing ability is considered an advantage in potentially limiting the development of bacterial resistance. mdpi.com

Antifungal Activity:

In addition to its antibacterial properties, ursonic acid has shown promise as an antifungal agent. Research has demonstrated its efficacy against fungal species such as Candida albicans and Aspergillus flavus. frontiersin.org In one study, ursonic acid displayed inhibition zones of 12.0 ± 0.1 mm and 20.5 ± 0.3 mm against C. albicans and A. flavus, respectively. frontiersin.org

Another investigation focused on the antifungal and antibiofilm activities of ursonic acid against Cryptococcus neoformans H99. nih.gov The study determined the minimum inhibitory concentration (MIC) to be 0.25 mg/mL. nih.gov The findings indicated that ursonic acid disrupted the cell membrane integrity and inhibited the production of capsule and melanin (B1238610) in a concentration-dependent manner. nih.gov Furthermore, it was effective in inhibiting biofilm formation and dispersing mature biofilms of C. neoformans. nih.gov

The direct antifungal activity of ursonic acid is also supported by research on its effects against Penicillium expansum, the causative agent of blue mold rot in apples. mdpi.com The half-maximal inhibitory concentration (IC50) for hyphal growth was found to be 175.6 mg L−1. mdpi.com The lipophilic nature of ursonic acid is believed to allow it to interact with and disrupt the plasma membrane of pathogenic fungi. mdpi.com

Table 1: In Vitro Antibacterial and Antifungal Activity of Ursonic Acid

Microorganism Type Finding Reference
Staphylococcus aureus Bacterium Inhibition zone of 20.0 ± 0.1 mm frontiersin.org
Escherichia coli Bacterium Inhibition zone of 18.0 ± 0.1 mm frontiersin.org
Candida albicans Fungus Inhibition zone of 12.0 ± 0.1 mm frontiersin.org
Aspergillus flavus Fungus Inhibition zone of 20.5 ± 0.3 mm frontiersin.org
Streptococcus mutans Bacterium MIC of 9.75 μg/mL frontiersin.org
Enterococcus faecalis Bacterium MIC of 19.5 μg/mL frontiersin.org
Cryptococcus neoformans H99 Fungus MIC of 0.25 mg/mL nih.gov
Penicillium expansum Fungus IC50 of 175.6 mg L−1 mdpi.com

Preclinical research has also explored the potential of ursonic acid against protozoan parasites and viruses. nih.gov

Antiprotozoal Activity:

Ursonic acid has been identified as having potential inhibitory effects against various parasitic protozoa that are responsible for several tropical diseases. nih.govresearchgate.net Studies have indicated its activity against species of Leishmania and Plasmodium. frontiersin.org Specifically, ursonic acid has shown antiprotozoan effects against Leishmania mexicana, Trypanosoma cruzi, Acanthamoeba castellanii Neff, Acanthamoeba griffini, Trichomonas vaginalis, and Plasmodium falciparum. researchgate.net

In the context of Trypanosoma cruzi, the causative agent of Chagas disease, ursonic acid displayed trypanocidal activity on the epimastigote form of the parasite at a concentration of 100 μM. frontiersin.org Furthermore, in vitro studies have shown that treatment with ursonic acid significantly decreased the number of amastigotes in infected macrophages and cardiac cells. frontiersin.org It has also been reported to have antimalarial effects, with an IC50 of 36.5 μg/mL against chloroquine-resistant strains and 28 μg/mL against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov

Antiviral Activity:

Ursonic acid has demonstrated potent antiviral action in preclinical models. frontiersin.org It has been reported to exert inhibitory effects against herpes simplex virus type I and II, as well as the Epstein-Barr virus. researchgate.net A recent study also highlighted its potential suppressive activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), with predictions that it may inhibit viral metabolism by strongly binding to the nsp15 protein. researchgate.net The antiviral mechanisms of ursonic acid are thought to involve the inhibition of viral replication by preventing viral entry, blocking protein synthesis, and interfering with viral assembly. researchgate.net

Table 2: Antiprotozoal and Antiviral Activity of Ursonic Acid in Preclinical Studies

Pathogen Type Finding Reference
Leishmania mexicana Protozoan Antiprotozoan effects observed researchgate.net
Trypanosoma cruzi Protozoan Trypanocidal activity on epimastigotes (100 μM) frontiersin.org
Acanthamoeba castellanii Neff Protozoan Antiprotozoan effects observed researchgate.net
Acanthamoeba griffini Protozoan Antiprotozoan effects observed researchgate.net
Trichomonas vaginalis Protozoan Antiprotozoan effects observed researchgate.net
Plasmodium falciparum Protozoan IC50 of 36.5 μg/mL (chloroquine-resistant) nih.gov
Plasmodium falciparum Protozoan IC50 of 28 μg/mL (chloroquine-sensitive) nih.gov
Herpes Simplex Virus (Type I & II) Virus Inhibitory effects observed researchgate.net
Epstein-Barr Virus Virus Inhibitory effects observed researchgate.net
SARS-CoV-2 Virus Predicted to bind to nsp15, potentially inhibiting metabolism researchgate.net

Other Emerging Preclinical Biological Activities

Beyond its antimicrobial properties, preclinical studies have begun to uncover other potential biological activities of ursonic acid.

Ursonic acid has been investigated for its potential to counteract liver fibrosis. Studies using carbon tetrachloride (CCl4)-induced liver fibrosis models in mice have shown that ursonic acid can improve intestinal integrity and modulate gut bacteria through RhoA-related signaling pathways, which may indirectly contribute to the amelioration of liver fibrosis. frontiersin.org It was observed to reduce the expression of type I collagen and TIMP1, which are involved in the fibrotic process. frontiersin.org

Further research indicates that ursonic acid exerts its anti-fibrotic effects by inhibiting the NOX2/NLRP3 inflammasome signaling pathway. nih.gov In liver fibrosis models, ursonic acid treatment attenuated liver injury and fibrosis and decreased the expression of NADPH oxidase 2 (NOX2) and NOD-like receptor protein 3 (NLRP3). nih.gov It has also been shown to alleviate CCl4-induced liver fibrosis by reducing the expression of NOXs/ROS in hepatocytes, hepatic stellate cells, and Kupffer cells. nih.gov Specifically, ursonic acid intervention led to a reduction in the high expression of NOX4, p67phox, NOX2, p47phox, NOX1, p22phox, and Rac1 proteins in liver tissue. nih.gov Another study confirmed that ursonic acid can reverse liver fibrosis by inhibiting the interactive NOX4/ROS and RhoA/ROCK1 signaling pathways. aging-us.com

The potential of ursonic acid in the context of atherosclerosis has also been a subject of preclinical research. One study demonstrated that ursonic acid inhibited the tumor necrosis factor-alpha (TNF-α)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. jst.go.jpjst.go.jp This inhibition of VCAM-1 expression is a critical step in preventing the adhesion of monocytes to the endothelium, a key event in the development of atherosclerosis. jst.go.jp The study also found that ursonic acid inhibited the adhesion of HL-60 cells to TNF-α-stimulated HUVECs. jst.go.jpjst.go.jp

In an in vivo study using ApoE−/− mice fed an atherogenic diet, ursonic acid administration significantly attenuated the formation of atherosclerotic plaques and reduced the size of necrotic core areas. mdpi.com It was also found to decrease the expression of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) in the atherosclerotic aorta. mdpi.com The underlying mechanism is suggested to involve the inhibition of LOX-1 mediated by ROS/NF-κB signaling pathways. mdpi.com Another study highlighted that dietary 23-hydroxy ursonic acid, a derivative, reduced atherosclerotic plaque size in mice by 40%. nih.gov

Molecular and Cellular Mechanisms of Ursonic Acid Action

Targeting of Intracellular Signaling Pathways

Ursonic acid's therapeutic potential stems from its ability to interact with and modulate key signaling cascades that regulate cellular processes such as proliferation, survival, inflammation, and stress responses.

PI3K/Akt/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Ursonic acid has been shown to inhibit this pathway in various cell types.

In human prostate cancer cells (LNCaP and PC-3), ursonic acid treatment led to the inhibition of PI3K expression and suppressed the phosphorylation of Akt and mTOR. nih.govworldscientific.com This inhibition of the PI3K/Akt/mTOR pathway was associated with decreased levels of anti-apoptotic proteins like Bcl-2, Bcl-xl, and survivin, and an increase in activated caspase-3, ultimately leading to apoptosis. nih.govworldscientific.com Further studies in prostate cancer xenografts confirmed that ursonic acid administration inhibited tumor growth and was associated with reduced expression of p-Akt and p-mTOR in the tumor tissues. nih.govworldscientific.com

In the context of diabetic nephropathy, ursonic acid was found to attenuate high glucose-induced mesangial cell injury by inhibiting the PI3K/Akt/mTOR signaling pathway. plos.orgmedscimonit.comcjn.org.cn It achieved this by down-regulating miRNA-21 expression, which in turn up-regulated the expression of PTEN, a negative regulator of the PI3K/Akt pathway. plos.orgcjn.org.cn This led to reduced phosphorylation of Akt and mTOR, resulting in decreased mesangial cell hypertrophy, proliferation, and extracellular matrix accumulation. plos.orgcjn.org.cn

Cell TypeEffect of Ursonic AcidDownstream Consequences
Human Prostate Cancer Cells (LNCaP, PC-3)Inhibits PI3K expression; Suppresses phosphorylation of Akt and mTOR. nih.govworldscientific.comDecreased levels of Bcl-2, Bcl-xl, survivin; Increased activated caspase-3; Induction of apoptosis. nih.govworldscientific.com
Human Glomerular Mesangial CellsInhibits PI3K/Akt/mTOR pathway activation. plos.orgmedscimonit.comcjn.org.cnReduced cell proliferation and hypertrophy; Decreased extracellular matrix accumulation. plos.orgcjn.org.cn
T24 Human Bladder Cancer CellsSuppresses Akt signaling. spandidos-publications.comDownregulation of NF-κB and Bcl-2; Upregulation of caspase-3; Induction of apoptosis. spandidos-publications.com

NF-κB Pathway Regulation

The nuclear factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammation, immune responses, and cell survival. Ursonic acid has demonstrated significant regulatory effects on this pathway.

In various immune cells, including T cells, B cells, and macrophages, ursonic acid was found to suppress the activation of NF-κB. plos.org This inhibition was a key mechanism behind its potent anti-inflammatory activity, leading to reduced activation, proliferation, and cytokine secretion in these cells. plos.org In a mouse model of graft-versus-host disease, ursonic acid treatment delayed disease induction and lowered serum levels of pro-inflammatory cytokines. plos.org

In the context of neuroinflammation following intracerebral hemorrhage, ursonic acid was shown to inhibit microglial pyroptosis by mediating the NF-κB/NLRP3/GSDMD pathway. nih.gov It reduced the levels of phosphorylated NF-κB, leading to decreased production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov

Furthermore, in human bladder cancer cells (T24), ursonic acid induced apoptosis by suppressing the Akt/NF-κB signaling pathway in a dose-dependent manner. spandidos-publications.com This led to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic caspase-3. spandidos-publications.com Similarly, in a gastric tumor model, ursonic acid attenuated proliferation and the inflammatory response by inhibiting the activation of the NLRP3 inflammasome via the NF-κB pathway. nih.gov

Cell/Tissue TypeEffect of Ursonic AcidDownstream Consequences
T cells, B cells, MacrophagesSuppresses NF-κB activation. plos.orgReduced cell activation, proliferation, and cytokine secretion. plos.org
Microglia (in intracerebral hemorrhage)Inhibits the NF-κB/NLRP3/GSDMD pathway. nih.govDecreased microglial pyroptosis and neuroinflammation. nih.gov
T24 Human Bladder Cancer CellsSuppresses Akt/NF-κB signaling. spandidos-publications.comInduction of apoptosis. spandidos-publications.com
Gastric Tumor ModelInhibits NF-κB-NLRP3 pathway. nih.govSuppressed proliferation and inflammatory response. nih.gov
Chondrocytes (in osteoarthritis)Attenuates NF-κB pathway. rsc.orgReduced production of pro-inflammatory cytokines and MMPs; Cartilage repair and chondroprotection. rsc.org

MAPK/ERK and JNK Pathway Interactions

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

In human gastric cancer cells (SNU-484), ursonic acid was found to activate p38 MAPK and JNK, while the activation of ERK was not significantly altered. spandidos-publications.com The activation of JNK and p38 MAPK is often associated with the induction of apoptosis. spandidos-publications.com

Conversely, in leukemic T-cells (Jurkat cells), ursonic acid inhibited the JNK pathway to suppress the production of IL-2 and TNF-α, while the ERK pathway was not involved. nih.govresearchgate.net This suggests that the effect of ursonic acid on MAPK pathways can be cell-type specific.

In multiple myeloma cells, ursonic acid was shown to inhibit the activation of ERK1/2, which contributed to the suppression of STAT3 activation. nih.gov

Cell TypeEffect on MAPK/ERK PathwayEffect on JNK PathwayDownstream Consequences
SNU-484 Human Gastric Cancer CellsNo significant alteration in ERK activation. spandidos-publications.comActivates JNK. spandidos-publications.comPossible involvement in apoptosis induction. spandidos-publications.com
Jurkat Leukemic T-cellsNot involved in cytokine production inhibition. nih.govresearchgate.netInhibits JNK pathway. nih.govresearchgate.netSuppression of IL-2 and TNF-α production. nih.govresearchgate.net
Multiple Myeloma CellsInhibits ERK1/2 activation. nih.govNot specifiedContributes to suppression of STAT3 activation. nih.gov

JAK/STAT3 Signaling Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Aberrant STAT3 activation is frequently observed in various cancers.

Ursonic acid has been identified as a novel inhibitor of the STAT3 activation pathway. nih.gov In multiple myeloma cells, it inhibited both constitutive and interleukin-6-inducible STAT3 activation in a dose- and time-dependent manner. nih.gov This suppression was mediated through the inhibition of upstream kinases, including JAK1, JAK2, and c-Src. nih.govmdpi.com Ursonic acid also induced the expression of the tyrosine phosphatase SHP-1, which contributed to the dephosphorylation and inactivation of STAT3. nih.gov The downregulation of STAT3 by ursonic acid led to decreased expression of STAT3-regulated gene products such as cyclin D1, Bcl-2, Bcl-xL, survivin, Mcl-1, and vascular endothelial growth factor. nih.gov

In hepatocellular carcinoma cells, ursonic acid decreased the phosphorylation of JAK2 and STAT3, leading to inhibited cell viability, migration, and colony formation. spandidos-publications.com It also inhibited tumor growth in a liver cancer xenograft model. spandidos-publications.com Similarly, in non-small cell lung cancer cells, ursonic acid was found to inhibit the EGFR/JAK2/STAT3 signaling pathway, which was crucial for its anticancer activity. nih.gov

Cell TypeEffect of Ursonic AcidDownstream Consequences
Multiple Myeloma CellsInhibits STAT3 activation by suppressing upstream kinases (JAK1, JAK2, c-Src) and inducing SHP-1. nih.govmdpi.comDownregulation of cyclin D1, Bcl-2, Bcl-xL, survivin, Mcl-1, and VEGF; Inhibition of proliferation and induction of apoptosis. nih.gov
Hepatocellular Carcinoma CellsDecreases phosphorylation of JAK2 and STAT3. spandidos-publications.comInhibited cell viability, migration, and colony formation. spandidos-publications.com
Non-Small Cell Lung Cancer CellsInhibits EGFR/JAK2/STAT3 signaling pathway. nih.govInhibition of tumor angiogenesis, migration, invasion, and metastasis. nih.gov

Nrf2/Antioxidant Response Element (ARE) Pathway Activation

The nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.

Ursonic acid has been shown to activate this protective pathway. In mouse epidermal JB6 P+ cells, ursonic acid induced the expression of Nrf2-mediated detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.gov This activation was correlated with the demethylation of the Nrf2 promoter region. nih.gov

In a model of experimental autoimmune myocarditis, ursonic acid was found to restore the expression of Nrf2 and HO-1, providing a cardioprotective effect by inducing an antioxidant response. frontiersin.org Similarly, in a mouse model of cerebral ischemia, ursonic acid protected the brain against ischemic injury by activating the Nrf2 pathway and reducing oxidative and inflammatory damage. capes.gov.br In osteoblasts, ursonic acid exerted protective effects against oxidative stress by up-regulating the expression of Nrf2 and HO-1. jkdhs.org

Cell/Tissue TypeEffect of Ursonic AcidDownstream Consequences
Mouse Epidermal JB6 P+ CellsInduces expression of Nrf2 and its target genes (HO-1, NQO1, UGT1A1). nih.govInhibition of cellular transformation. nih.gov
Mouse Heart (in autoimmune myocarditis)Restores Nrf2/HO-1 protein expression. frontiersin.orgCardioprotective effect through antioxidant response. frontiersin.org
Mouse Brain (in cerebral ischemia)Promotes activation of Nrf2 pathway. capes.gov.brNeuroprotective effects through anti-oxidative and anti-inflammatory actions. capes.gov.br
OsteoblastsUp-regulates expression of Nrf2 and HO-1. jkdhs.orgProtection against oxidative stress-induced inhibition of osteoblastic differentiation. jkdhs.org

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of several cancers, including colorectal cancer.

Ursonic acid has been demonstrated to suppress the Wnt/β-catenin signaling pathway. In colorectal cancer cells (SW620), ursonic acid treatment led to a weakened activity of the Wnt/β-catenin signaling pathway. researchgate.netacs.org This was associated with suppressed proliferation, migration, and clonality, as well as induced apoptosis and cell cycle arrest at the G0/G1 phase. researchgate.netacs.org In a xenograft tumor model, ursonic acid also deterred tumor growth by lessening the Wnt/β-catenin signaling cascade. researchgate.netacs.org

In multiple myeloma cells, ursonic acid was also found to inhibit the Wnt/β-catenin pathway, leading to the downregulation of its target genes, c-myc and cyclin D1, and subsequent growth suppression. researchgate.net In prostate cancer cells (PC-3), ursonic acid-induced apoptosis was mediated by the inhibition of the Wnt5/β-catenin pathway. nih.gov

Cell TypeEffect of Ursonic AcidDownstream Consequences
Colorectal Cancer Cells (SW620)Weakens the activity of the Wnt/β-catenin signaling pathway. researchgate.netacs.orgSuppressed proliferation, migration, and clonality; Induced apoptosis and cell cycle arrest. researchgate.netacs.org
Multiple Myeloma CellsInhibits the Wnt/β-catenin pathway. researchgate.netDownregulation of c-myc and cyclin D1; Growth suppression. researchgate.net
Prostate Cancer Cells (PC-3)Inhibits the Wnt5/β-catenin pathway. nih.govInduction of apoptosis. nih.gov

PPARγ/CREB Signaling

Ursonic acid has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism, inflammation, and cellular differentiation. pnas.orgpnas.org The activation of PPARγ by ursonic acid initiates a cascade of events that influence cellular function. One of the significant downstream effects is the modulation of the cAMP response element-binding protein (CREB) signaling pathway. pnas.orgpnas.org

In astrocytes, ursonic acid-induced PPARγ activation leads to the recruitment of the retinoid X receptor (RXR), forming a heterodimer that binds to the peroxisome proliferator response elements (PPREs) in the promoter region of the CREB gene. pnas.orgnih.gov This binding promotes the transcription of CREB. Subsequently, the newly synthesized CREB binds to the CRE site of the ciliary neurotrophic factor (CNTF) promoter, enhancing its expression. pnas.org This mechanism highlights a dual effect of ursonic acid, where it can indirectly influence neuronal health through astrocyte-mediated neurotrophic factor production. pnas.orgnih.gov This pathway has been particularly noted for its potential in promoting remyelination in the central nervous system. pnas.orgnih.govmdpi.com

HMGB1/TLR4 Pathway

Ursonic acid has demonstrated the ability to interfere with the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4) signaling pathway, a critical axis in the inflammatory response. nih.govnih.gov HMGB1, a damage-associated molecular pattern (DAMP) molecule, is released from necrotic cells or actively secreted by immune cells in response to inflammatory stimuli. nih.govfrontiersin.org Extracellular HMGB1 binds to TLR4 on various cells, including neurons and glia, triggering a pro-inflammatory cascade. nih.govfrontiersin.org

Studies have shown that ursonic acid can significantly decrease the release of HMGB1 and the expression of TLR4. nih.govnih.gov By inhibiting the activation of the HMGB1/TLR4 pathway, ursonic acid effectively downregulates the subsequent activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. nih.govnih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govnih.gov This anti-inflammatory action is crucial in conditions like cerebral ischemia and reperfusion injury, where inflammation plays a significant pathological role. nih.govnih.gov The binding of HMGB1 to TLR4 can also promote the cell surface expression of both receptors, creating a positive feedback loop that perpetuates inflammation, a cycle that ursonic acid may disrupt. researchgate.net

Regulation of Gene Expression and Protein Modulation

Ursonic acid significantly influences cellular function by regulating the expression of a wide array of genes and modulating the activity and levels of various proteins. This regulation is central to its observed anti-cancer and anti-inflammatory effects.

In the context of cancer, ursonic acid has been shown to down-regulate the expression of several key proteins involved in cell proliferation and survival. For instance, it can suppress the expression of cyclin D1, Bcl-2, Bcl-xL, survivin, and Mcl-1, all of which are regulated by the STAT3 signaling pathway. aacrjournals.org It also enhances the expression of pro-apoptotic proteins like Bax and Bak. researchgate.net Furthermore, ursonic acid can inhibit the expression of c-Myc and cyclin D1, which are downstream targets of the Wnt/β-catenin signaling pathway. nih.govspandidos-publications.com In colon adenocarcinoma cells, it has been found to downregulate Cyclin B1 (CCNB1) and its interacting partners, including CDK1, CDC20, CCND1, and CCNA2. frontiersin.org

Beyond cancer, ursonic acid modulates the expression of genes involved in metabolism and inflammation. It has been shown to increase the mRNA levels of hexokinase 2 (HK2) and insulin-like growth factor 1 (IGF-1), which are involved in glucose utilization. mdpi.com In the context of its anti-inflammatory effects, ursonic acid can downregulate the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). researchgate.net

The table below summarizes some of the key genes and proteins modulated by ursonic acid and the associated cellular outcomes.

Target Gene/Protein Effect of Ursonic Acid Cellular Consequence Reference
PPARγAgonist/ActivationAnti-inflammatory, Promotes remyelination pnas.orgpnas.org
CREBIncreased expressionIncreased neurotrophic factor production pnas.orgpnas.org
HMGB1Decreased releaseReduced inflammation nih.govnih.gov
TLR4Decreased expressionReduced inflammation nih.govnih.gov
NF-κBInhibition of activationReduced inflammation, Pro-apoptotic nih.govnih.gov
Cyclin D1Down-regulationCell cycle arrest, Reduced proliferation aacrjournals.orgnih.govspandidos-publications.com
Bcl-2, Bcl-xL, Mcl-1Down-regulationInduction of apoptosis aacrjournals.org
Bax, BakUp-regulationInduction of apoptosis researchgate.net
CCNB1, CDK1, CDC20Down-regulationCell cycle arrest frontiersin.org
COX-2, MMP-9Down-regulationAnti-inflammatory researchgate.net

Enzyme Activity Regulation and Molecular Docking Studies (e.g., COX-2, HSD17B14, MMPs)

Ursonic acid's biological activities are also attributed to its ability to directly regulate the activity of various enzymes. Molecular docking studies have provided insights into the potential binding interactions between ursonic acid and these enzymatic targets.

Cyclooxygenase-2 (COX-2): Ursonic acid has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins (B1171923). researchgate.net By inhibiting COX-2, ursonic acid reduces inflammation. researchgate.net The activity of COX-2 can be influenced by factors such as its glycosylation state, which affects its ability to generate prostaglandins and its rate of degradation. mdpi.com

17β-Hydroxysteroid Dehydrogenase 14 (HSD17B14): Recent studies have identified HSD17B14 as a target of ursonic acid. nih.govnih.gov This enzyme catalyzes the conversion of the more potent estrogen, 17β-estradiol (E2), to the less active estrone (B1671321) (E1). nih.govnih.gov In conditions like metabolic dysfunction-associated steatotic liver disease (MASLD), increased HSD17B14 activity can exacerbate inflammation. nih.govnih.gov Ursonic acid has been found to reduce the expression and activity of HSD17B14, thereby increasing the levels of anti-inflammatory E2 and mitigating the inflammatory response. nih.govnih.gov

Matrix Metalloproteinases (MMPs): Ursonic acid and its derivatives have been shown to decrease the activity of matrix metalloproteinases, specifically MMP-2 and MMP-9. mdpi.com These enzymes are involved in the degradation of the extracellular matrix and play a crucial role in cancer cell invasion and metastasis. By inhibiting their activity, ursonic acid can potentially suppress tumor progression.

Molecular docking studies have been employed to predict the binding affinity and orientation of ursonic acid with various protein targets. For example, docking studies with the anti-apoptotic protein Bcl-B have shown a significant binding affinity, suggesting a potential mechanism for its pro-apoptotic effects. unpaywall.org Similarly, docking studies with human peroxiredoxins and penicillin-binding proteins have been used to interpret its antioxidant and antibacterial activities, respectively. frontiersin.org Docking simulations with glutathione-s-transferase have also suggested a mechanism for its anti-filarial activity. plos.org

Modulation of Mitochondrial Dynamics and Function

Studies have demonstrated that ursonic acid can induce mitochondrial biogenesis, the process of generating new mitochondria. nih.gov This is achieved through the activation of the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway in skeletal muscle cells. nih.gov The activation of this pathway leads to an increase in mitochondrial mass and ATP generation capacity. nih.gov

Ursonic acid also modulates mitochondrial dynamics, which involves the continuous fusion and fission of mitochondria to maintain their health and function. nih.gov It has been observed to improve the indoxyl sulfate-induced impairment of mitochondrial biogenesis by regulating the expression of genes involved in mitochondrial fusion, such as Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2). nih.gov In some cancer cells, ursonic acid can induce mitochondrial fragmentation, a hallmark of mitochondrial dysfunction that can precede apoptosis. mdpi.com

Furthermore, ursonic acid treatment can lead to the production of low levels of mitochondrial reactive oxygen species (ROS). nih.gov While high levels of ROS are detrimental, these low levels can act as signaling molecules to activate redox-sensitive pathways like the AMPK/PGC-1α pathway, further promoting mitochondrial biogenesis. nih.gov In the context of cancer, ursonic acid-induced ROS production can contribute to oxidative stress and trigger cell death. mdpi.com

Induction of Apoptosis and Autophagy Pathways

Ursonic acid is a potent inducer of both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cell types, particularly in cancer cells. nih.goviiarjournals.orgspandidos-publications.comresearchgate.nettandfonline.com The interplay between these two pathways often determines the ultimate fate of the cell.

Apoptosis: Ursonic acid triggers apoptosis through multiple mechanisms. It can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. iiarjournals.orgresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic program. nih.gov Ursonic acid can also induce apoptosis independently of caspases in certain cancer cell lines. nih.gov

Autophagy: Ursonic acid's effect on autophagy is complex and can be either pro-survival or pro-death depending on the cellular context. In some cancer cells, ursonic acid induces autophagy, characterized by the accumulation of autophagosomes and the conversion of LC3-I to LC3-II. nih.goviiarjournals.orgspandidos-publications.com This autophagy can sometimes play a protective role, and its inhibition can enhance the apoptotic effects of ursonic acid. spandidos-publications.com For instance, in non-small cell lung cancer cells, ursonic acid-induced autophagy was found to be pro-survival, and its inhibition potentiated the compound's anti-cancer effects. spandidos-publications.com

However, in other contexts, ursonic acid can impair the autophagic flux, leading to the accumulation of autophagosomes and the protein p62, which can contribute to cell death. iiarjournals.org The induction of autophagy by ursonic acid can be mediated by various signaling pathways, including the JNK pathway and the inhibition of the mTOR pathway. nih.govspandidos-publications.com In some breast cancer cells, ursonic acid-induced autophagy was found to be dependent on the activation of the MAPK1/3 pathway rather than the inhibition of the MTOR pathway. tandfonline.com Ursonic acid has also been shown to suppress autophagy mediated by the Hepatitis B virus X protein. iiarjournals.org

Cell Cycle Arrest Mechanisms in Preclinical Models

Ursonic acid has been demonstrated to induce cell cycle arrest in various preclinical cancer models, thereby inhibiting the proliferation of cancer cells. nih.govspandidos-publications.comfrontiersin.orgnih.govmdpi.com The primary mechanism involves the modulation of key cell cycle regulatory proteins.

A common finding is the induction of G1 phase arrest. spandidos-publications.com This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the G1/S transition. For example, ursonic acid has been shown to inhibit the expression of cyclin D1 and CDKs such as CDK2, CDK4, and CDK6. aacrjournals.orgspandidos-publications.com The inhibition of these proteins prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and halting cell cycle progression. mdpi.com

In some cancer cell types, such as gallbladder carcinoma and colon adenocarcinoma, ursonic acid has been observed to cause S-phase arrest. frontiersin.orgnih.gov This is linked to the suppression of proteins essential for S-phase progression, such as Cyclin B1 (CCNB1) and its interacting partners like CDK1, CDC20, CCND1, and CCNA2. frontiersin.org

The tumor suppressor protein p53 also plays a role in ursonic acid-induced cell cycle arrest. Ursonic acid can increase the expression of p53, which in turn can activate the transcription of p21, a potent CDK inhibitor. nih.gov This leads to the inhibition of CDK activity and subsequent cell cycle arrest. mdpi.com The inactivation of the Wnt/β-catenin signaling pathway by ursonic acid also contributes to cell cycle arrest by downregulating the expression of its target genes, including c-Myc and cyclin D1. nih.govspandidos-publications.com

The table below summarizes the effects of ursonic acid on cell cycle phases and key regulatory proteins in different preclinical models.

Cell Line/Model Phase of Cell Cycle Arrest Key Modulated Proteins Reference
Osteosarcoma (143B)G1 phase↓ Cyclin D1, ↓ CDK2, ↓ CDK4, ↓ CDK6, ↑ p53 spandidos-publications.com
Colon Adenocarcinoma (HCT-116, SW-480)S phase↓ CCNB1, ↓ CDK1, ↓ CDC20, ↓ CCND1, ↓ CCNA2 frontiersin.org
Gallbladder Carcinoma (GBC-SD, SGC-996)S phaseNot specified in detail nih.gov
Non-small cell lung cancer (A549)G1 phase↑ p21 (via p53) mdpi.com
Multiple Myeloma (U266)G0/G1 phase↓ Cyclin D1 aacrjournals.org

Preclinical Pharmacokinetic and Pharmacodynamic Research

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The preclinical pharmacokinetic profile of ursonic acid is primarily characterized by poor oral bioavailability. researchgate.net This is attributed to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low aqueous solubility (<5.64 μg/mL) and low intestinal permeability. acs.org Studies in rat models have demonstrated that only a very small fraction, approximately 0.6%, of an orally administered dose of ursonic acid is recovered in the plasma, indicating limited absorption from the gastrointestinal tract, which is thought to occur via passive diffusion. researchgate.netacs.org

Once absorbed, ursonic acid distributes to various tissues. Following administration to Sprague-Dawley rats and C57BL/6 mice, the compound has been detected predominantly in the liver, kidneys, heart, and spleen. frontiersin.org A pharmacokinetic study in Sprague-Dawley rats administered with intravenous ursonic acid revealed a plasma concentration profile that followed a two-compartment model, indicating distribution from a central compartment (blood) to peripheral compartments (tissues). nih.govnih.gov

The metabolism of ursonic acid is extensive and a major contributor to its low systemic exposure. It undergoes both Phase I and Phase II metabolic transformations. The primary Phase I metabolism is mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoenzyme. acs.orgresearchgate.net Phase II metabolism involves conjugation reactions, including glucuronidation, glycine (B1666218) conjugation, and glutathione (B108866) conjugation. researchgate.net Furthermore, there is evidence to suggest that the intestinal microflora may also play a role in the metabolic transformation of ursonic acid. frontiersin.org

The table below summarizes key pharmacokinetic parameters of ursonic acid determined in a study using Sprague-Dawley rats. nih.govnih.gov

ParameterDescriptionValue (following 20 mg/kg IV dose)
Model Compartmental model fitting the plasma concentration declineTwo-compartment
Cmax Maximum plasma concentrationNot specified for IV, but high initial concentration
Decline Pattern of plasma concentration decrease over timeBiexponential
t1/2 Half-lifeNot explicitly stated in the provided context
Distribution Primary organs of accumulationLiver, kidneys, spleen, heart

This table presents a simplified overview of pharmacokinetic characteristics based on available preclinical data.

Strategies for Enhancing Bioavailability and Delivery in Preclinical Systems

Given the inherent limitations of ursonic acid's low solubility and extensive first-pass metabolism, significant research has focused on developing advanced formulation strategies to improve its oral bioavailability and targeted delivery.

Nanotechnology offers a promising avenue to overcome the biopharmaceutical challenges of ursonic acid. Various nanoparticle-based systems have been developed and evaluated in preclinical models. These formulations enhance bioavailability primarily by increasing the surface area for dissolution and exploiting cellular uptake mechanisms. researchgate.net

Emulsion Nanoparticles: Preparation of ursonic acid emulsion nanoparticles via a solvent evaporation method resulted in a significant, 2.68-fold increase in oral bioavailability in animal models. acs.org

Nanocrystals: Ursolic acid nanocrystals with a particle size of approximately 188 nm demonstrated a dramatically improved dissolution rate, reaching nearly 100% within two hours in a dissolution medium. frontiersin.org

Nanostructured Lipid Carriers (NLCs): UA-loaded NLCs with a mean particle size of 266 nm were developed for the treatment of experimental visceral leishmaniasis in hamsters, showing improved therapeutic efficacy. nih.gov

Polymeric Micelles: A redox-responsive polymeric prodrug of ursonic acid was synthesized, which could self-assemble into micelles with a small diameter of around 62.5 nm, designed for targeted drug release in specific microenvironments like tumors. tandfonline.com

The enhanced permeability and retention (EPR) effect is a key principle behind the use of nanoparticles in cancer therapy. researchgate.netfrontiersin.org Nanoparticles, typically within the 30–200 nm range, can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. frontiersin.org

Nanoparticle TypeParticle SizeKey Preclinical FindingReference(s)
Emulsion NanoparticlesNot Specified2.68-fold increase in oral bioavailability. acs.org
Nanocrystals~188 nm~100% dissolution within 2 hours. frontiersin.org
Nanostructured Lipid Carriers (NLCs)~266 nmEffective in an animal model of visceral leishmaniasis. nih.gov
Polymeric Micelles~62.5 nmSelf-assembles into redox-sensitive micelles for targeted delivery. tandfonline.com
General Cancer-Targeted Nanoparticles30-200 nmDesigned to utilize the EPR effect for tumor accumulation. frontiersin.org

This interactive table summarizes various nanoparticle strategies investigated for ursonic acid delivery.

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, making them a suitable carrier for ursonic acid. ijpsonline.com Encapsulation within liposomes can improve solubility, protect the drug from premature degradation, and facilitate targeted delivery. ijpsonline.comnih.gov

Different modifications of liposomes have been explored to optimize their performance:

Conventional Liposomes: Formulations prepared by thin-film hydration have been optimized to achieve high encapsulation efficiency, reaching up to 84.37%. ijpsonline.com

PEG-modified Liposomes: The addition of polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface ("PEGylation") creates a "stealth" vesicle. These PEG-modified UA liposomes, with particle diameters of 100-200 nm, exhibit higher stability and a slower, more sustained release of ursonic acid compared to conventional liposomes. nih.gov

Targeted Liposomes: To enhance delivery to specific cells, such as cancer cells, liposomes have been modified with targeting ligands. Folate-targeted stealth liposomes, for instance, showed increased endocytosis by cancer cells compared to non-targeted versions. alzdiscovery.org Similarly, chitosan-modified liposomes were designed to release ursonic acid more efficiently in the acidic tumor microenvironment (pH 5.0) compared to physiological pH (7.4). alzdiscovery.org

Liposome TypeSize/CharacteristicsKey Preclinical FindingReference(s)
Conventional LiposomesOptimized formulationHigh entrapment efficiency (up to 84.37%). ijpsonline.com
PEG-modified Liposomes100-200 nmHigher stability and slower drug release. nih.gov
Chitosan-modified LiposomespH-sensitiveMore efficient drug release at acidic pH (5.0). alzdiscovery.org
Folate-targeted LiposomesLigand-targetedEnhanced uptake by cancer cells. alzdiscovery.org

This interactive table outlines different liposomal formulations developed for ursonic acid.

The prodrug approach involves chemically modifying the ursonic acid molecule to create an inactive derivative that, after administration, converts back to the active parent drug in vivo. This strategy is primarily used to overcome poor solubility and low bioavailability.

One notable example is the development of UA-medoxomil (NX-201) . nih.gov This prodrug was synthesized by structurally modifying the C-28 carboxylic acid group of ursonic acid. researchgate.netmdpi.com In preclinical rodent models, NX-201 demonstrated a remarkable improvement in bioavailability, estimated to be about 200 times higher than that of unmodified ursonic acid. nih.govresearchgate.net This enhanced bioavailability translated to significant antitumor effects in a pancreatic cancer xenograft mouse model. nih.gov

Other prodrug strategies have also been investigated. A redox-responsive polymeric prodrug was designed to self-assemble into micelles and release ursonic acid in response to the high glutathione concentrations found inside cancer cells. tandfonline.com Another approach involved creating a salt complex, dicholine ursolate , which significantly improved the aqueous solubility of the parent compound. vcu.edu

Identification and Evaluation of Pharmacodynamic Markers in Preclinical Studies

Pharmacodynamic (PD) markers are measurable indicators of a pharmacological response to a drug. In preclinical studies, identifying such markers is crucial for understanding a drug's mechanism of action and for guiding its development. For ursonic acid, research has identified a range of molecular targets and downstream markers that are modulated by the compound.

A key study in rats established a direct link between the pharmacokinetics of ursonic acid and its pharmacodynamic effects by measuring gene expression in leukocytes as a surrogate tissue. nih.govnih.gov Following administration, ursonic acid led to an increased expression of Phase II drug-metabolizing and antioxidant genes. nih.govnih.gov In an acute inflammation model, ursonic acid inhibited the expression of the pro-inflammatory gene for inducible nitric oxide synthase (iNOS) as well as epigenetic markers, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govnih.gov

Other preclinical studies, particularly in the context of cancer, have identified numerous additional pharmacodynamic markers:

Inflammatory and Cell Signaling Proteins: Ursolic acid has been shown to inhibit the activity of transcription factors like NF-κB and signaling molecules such as COX-2, TNF-α, IL-1β, and IL-6. alzdiscovery.org

Apoptosis Regulators: It can promote cancer cell death by activating pro-apoptotic proteins like caspase-3. alzdiscovery.org

Angiogenesis Factors: In liver cancer models, ursonic acid inhibited factors involved in blood vessel formation, including HIF-1α, bFGF, VEGF, and IL-8. unt.edu

The table below lists some of the key pharmacodynamic markers identified for ursonic acid in preclinical research.

Marker CategorySpecific Marker(s)Observed EffectAssociated Disease ModelReference(s)
Inflammatory iNOS, COX-2, NF-κB, TNF-α, IL-1β, IL-6Inhibition/DownregulationInflammation, Cancer nih.govnih.govalzdiscovery.org
Antioxidant/Metabolism Phase II Enzymes (e.g., NQO1)Induction/UpregulationGeneral/Chemoprevention nih.govnih.gov
Apoptosis Caspase-3ActivationCancer alzdiscovery.org
Angiogenesis HIF-1α, VEGF, bFGF, IL-8InhibitionCancer unt.edu
Epigenetic DNMTs, HDACsInhibitionInflammation nih.govnih.gov

This interactive table summarizes key pharmacodynamic markers modulated by ursonic acid in preclinical models.

Analytical Methodologies for Ursonic Acid Research

Development and Validation of Advanced Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation, identification, and quantification of ursonic acid. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques. ptbreports.orgresearchgate.netoup.comnih.govijbpas.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely adopted technique for the analysis of ursonic acid. ptbreports.orgnih.govijbpas.com Reversed-phase (RP) HPLC is the most common mode of separation, typically employing a C18 column. ajrconline.orgnih.govphcogres.complantarchives.orgwisdomlib.org The mobile phase composition is critical for achieving optimal separation and various combinations have been reported. For instance, a mixture of acetonitrile (B52724) and water (often with pH adjustment using acids like orthophosphoric acid) is frequently used. nih.gov One method utilized a mobile phase of acetonitrile and 0.5% triethylamine (B128534) (pH 4.0) in a 70:30 v/v ratio. ajrconline.org Another successful separation was achieved with a mobile phase of methanol (B129727) and acetonitrile (4:1, v/v). phcogres.complantarchives.org

Detection is commonly performed using a UV detector, with wavelengths around 210 nm, 220 nm, or 249 nm being effective. ajrconline.orgwisdomlib.org The retention time for ursonic acid varies depending on the specific chromatographic conditions but is often in the range of 1.45 to 5.7 minutes. nih.govwisdomlib.org Linearity for quantification is typically established over a concentration range relevant to the application, for example, 2-10 µg/mL or 0.5-8.0 µg/mL. nih.govwisdomlib.org The validation of these HPLC methods, following ICH guidelines, has demonstrated their specificity, linearity, accuracy, and precision, making them suitable for routine analysis. nih.gov

Table 1: Examples of HPLC Methodologies for Ursonic Acid Analysis

Stationary PhaseMobile PhaseDetectionRetention Time (min)Linearity Range (µg/mL)Reference
RP-C18Acetonitrile: 0.5% Triethylamine (pH 4.0) (70:30 v/v)UV at 220 nmNot specified0.025-0.15 ajrconline.org
RP-C18Acetonitrile: Water (pH 2.5 with orthophosphoric acid) (85:15 v/v)UV at 284 nm1.452-10 nih.gov
Hemochrom C18Methanol: Acetonitrile (4:1 v/v)UV at 292 nm3.2 ± 0.02Not specified phcogres.complantarchives.org
RP-C18Methanol: Water (80:20 v/v)UV at 249 nm5.7 ± 0.020.5-8.0 wisdomlib.org

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

HPTLC offers a high-throughput and cost-effective alternative for the quantification of ursonic acid, particularly in herbal extracts. researchgate.netoup.com This technique typically uses pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. acs.orgscielo.brnih.gov The choice of mobile phase is crucial for achieving good separation. A common solvent system is a mixture of toluene, ethyl acetate (B1210297), and formic acid in varying ratios, such as 7:3:0.1 (v/v/v) or 7:3:0.1. acs.orgnih.gov Another reported mobile phase is toluene:ethyl acetate:glacial acetic acid (70:30:2). scielo.br

Detection and quantification are performed by densitometric scanning after derivatization. acs.org A common derivatizing agent is Anisaldehyde-Sulphuric acid reagent, with detection at a wavelength of 530 nm. acs.org The Rf value for ursonic acid is a key parameter for its identification, with reported values around 0.45 ± 0.05 and 0.795. scielo.brnih.gov These HPTLC methods have been validated according to ICH guidelines, demonstrating good linearity over concentration ranges like 200–600 ng/spot. acs.org

Table 2: Examples of HPTLC Methodologies for Ursonic Acid Analysis

Stationary PhaseMobile PhaseDerivatizing AgentDetection Wavelength (nm)Rf ValueLinearity Range (ng/spot)Reference
Pre-coated silica gel TLC platesToluene: Ethyl acetate: Formic acid (7:3:0.1, v/v/v)Anisaldehyde-Sulphuric acid530Not specified200–600 acs.org
Pre-coated silica gel 60 F254Toluene: Ethyl acetate: Glacial acetic acid (70:30:2)Not specifiedNot specified0.45 ± 0.05200-7000 scielo.br
Pre-coated silica gel 60 F254Toluene: Ethyl acetate: Formic acid (7:3:0.1)Not specified5300.795400 nih.gov
Pre-coated silica gel GF254Toluene: Ethyl acetate (4:1)0.5% Anisaldehyde-sulphuric acid5800.25300-700 researchgate.net

Spectroscopic Characterization in Research Applications

Spectroscopic techniques are indispensable for the structural elucidation and characterization of ursonic acid. nih.gov Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy reveals the functional groups present in the molecule. For instance, studies have shown characteristic peaks for the hydroxyl (O-H) and carbonyl (C=O) groups in ursonic acid. oup.comjst.go.jp Changes in these peaks, such as shifts or reductions in intensity, can indicate interactions with other molecules, as seen in the formation of inclusion complexes. oup.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of ursonic acid, which is crucial for confirming its structure. nih.gov Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ursonic acid, further confirming its identity. nih.gov These spectroscopic data are often compared with known literature values to verify the compound's structure. nih.gov Advanced techniques like Powder X-ray diffractometry (PXRD) and differential scanning calorimetry (DSC) have also been used to study the solid-state properties of ursonic acid, such as its crystallinity. jst.go.jpnih.gov

Bioanalytical Method Development for Ursonic Acid in Biological Samples (e.g., plasma, tissues)

The analysis of ursonic acid in biological matrices like plasma and tissues is essential for pharmacokinetic and tissue distribution studies. ijbpas.com Due to the complexity of these samples and the typically low concentrations of the analyte, highly sensitive and selective methods are required. Liquid chromatography-mass spectrometry (LC-MS) and particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have emerged as the methods of choice. nih.govnih.govoup.comresearchgate.net

These methods often involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. ajrconline.orgresearchgate.net For instance, a mixture of hexane-dichloromethane-2-propanol has been used for extraction from plasma. researchgate.net A fast and sensitive LC-MS method used a Zorbax SB-C18 column with a gradient elution of methanol and 10 mM ammonium (B1175870) acetate. nih.govnih.gov Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which provide high specificity. nih.govnih.gov For example, the deprotonated molecule [M-H]⁻ at m/z 455 has been used to quantify ursonic acid. researchgate.net

These bioanalytical methods have been validated for a range of concentrations, for instance, 2.5–1470 ng/mL in plasma and 20–11760 ng/g in tissue homogenates. nih.govnih.gov They have demonstrated good precision, accuracy, and recovery. nih.govnih.gov The lower limit of quantification (LLOQ) can be as low as 0.5 ng/mL, allowing for the detection of very small amounts of ursonic acid in biological samples. oup.com These validated methods have been successfully applied to investigate the pharmacokinetics and tissue distribution of ursonic acid in preclinical studies. nih.govnih.gov

Table 3: Bioanalytical Methods for Ursonic Acid in Biological Samples

Analytical TechniqueBiological MatrixExtraction MethodColumnMobile PhaseDetectionLinearity RangeLLOQReference
LC-MSRat plasma and tissuesNot specifiedZorbax SB-C18Methanol and 10 mM ammonium acetate (gradient)SIM (m/z 455)2.5–1470 ng/mL (plasma), 20–11760 ng/g (tissues)0.5 ng/mL or 4.0 ng/g nih.govnih.gov
HPLC-UVHuman plasmaProtein precipitationC18Acetonitrile: 0.5% triethylamine (pH 4.0) (70:30 v/v)UV at 220 nm25.0–150.0 ng/mlNot specified ajrconline.org
UPLC-MSHuman plasmaSupported liquid extractionAcquity UPLC HSSMethanol and 5 mM ammonium acetate in water (85:15)APCI-MS1–100 ng/mL0.5 ng/mL oup.com
LC-MSRat plasmaHexane-dichloromethane-2-propanol (20:10:1, v/v/v)C18Methanol and water (95:5, v/v)SIM (m/z 455)10–1000 ng/ml10 ng/mL researchgate.net
UPLC/MS/MSHuman plasmaLiquid-liquid extraction with ethyl acetateACQUITY UPLC BEH C8Acetonitrile and 10 mM ammonium formate (B1220265) (90:10, v/v)ESI-MRM (m/z 455.1→455.0)10-5000 ng/mL10 ng/mL

Future Directions and Research Gaps in Ursonic Acid Studies

Exploration of Novel Therapeutic Avenues in Preclinical Research

Initial research has established that ursonic acid possesses significant anticancer, antiprotozoan, anti-inflammatory, antiviral, antioxidant, and antihyperglycemic properties. nih.govnih.gov Notably, its efficacy is often comparable or superior to its well-studied analogue, ursolic acid. nih.gov For instance, ursonic acid has shown potent activity against parasitic protozoa responsible for conditions like Chagas' disease and Acanthamoeba keratitis. nih.gov A recent study also highlighted its potential in suppressing severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov

A significant gap exists in exploring the full spectrum of its therapeutic potential. Future preclinical research should extend beyond these initial findings to investigate its efficacy in other areas where related triterpenoids have shown promise. Based on the known activities of compounds like ursolic acid, promising yet unexplored avenues for ursonic acid research include:

Neurodegenerative Diseases: Investigating its potential neuroprotective effects against conditions such as Alzheimer's and Parkinson's disease, focusing on its anti-inflammatory and antioxidant capabilities.

Metabolic Syndrome: Exploring its role in managing conditions like obesity, diabetes, and non-alcoholic fatty liver disease by examining its effects on lipid metabolism and insulin (B600854) sensitivity.

Cardiovascular Diseases: Assessing its potential to protect against atherosclerosis and other cardiovascular ailments through its anti-inflammatory and antioxidant mechanisms.

Autoimmune Disorders: Evaluating its immunomodulatory effects in preclinical models of diseases like rheumatoid arthritis and multiple sclerosis.

Integration of Multi-Omics Approaches in Mechanistic Studies

A major gap in current ursonic acid research is the limited understanding of its molecular mechanisms of action. While some signaling pathways have been identified, such as the inhibition of ERK–CREB signaling in cancer metastasis, a comprehensive view is lacking. nih.gov Modern systems biology relies on multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of a compound's interaction with biological systems.

Currently, there is a scarcity of published studies applying such integrated omics techniques to ursonic acid. In contrast, multi-omics studies on the related compound ursolic acid have successfully elucidated its hepatoprotective mechanisms and anti-tumor activity. nih.govnih.gov Adopting these methodologies for ursonic acid represents a critical future direction. Such studies would enable researchers to:

Identify the full range of molecular targets and signaling pathways modulated by ursonic acid.

Discover novel biomarkers to predict therapeutic response.

Uncover complex interactions between different biological layers (genes, proteins, metabolites) following treatment.

Provide a robust, data-driven basis for understanding its pleiotropic effects and identifying new therapeutic indications.

Development of Advanced Delivery Systems for Targeted Preclinical Applications

A significant challenge for the clinical translation of many triterpenoids, including ursonic acid, is their poor biopharmaceutical profile. nih.gov Like its analogue ursolic acid, ursonic acid is characterized by low water solubility and poor permeability, leading to limited oral bioavailability and reduced therapeutic efficacy in vivo. frontiersin.orgnih.govnih.gov

Addressing this limitation through the development of advanced drug delivery systems is a crucial area for future research. While extensive work has been done to create nanoformulations for ursolic acid, similar research for ursonic acid is nascent. frontiersin.orgnih.govnih.gov Future preclinical studies should focus on designing and evaluating various delivery platforms to enhance the therapeutic potential of ursonic acid.

Table 1: Potential Advanced Delivery Systems for Ursonic Acid (Based on Ursolic Acid Research)

Delivery System TypeDescriptionPotential Advantages for Ursonic AcidReference for Ursolic Acid Application
LiposomesVesicles composed of one or more lipid bilayers.Improves solubility, can be surface-modified for targeted delivery (e.g., with folic acid for cancer). frontiersin.org
Polymer MicellesSelf-assembling core-shell structures made from amphiphilic block copolymers.Increases solubility, provides sustained release, and can accumulate in tumor tissues via the EPR effect. frontiersin.org
NanoparticlesSolid colloidal particles, often polymer-based (e.g., PCL, PLA).Enhances bioavailability, improves cytotoxicity against cancer cells compared to the free drug. frontiersin.orgrepec.org
NanoemulsionsOil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.Improves solubility and absorption through the small intestine. frontiersin.org
Mesoporous Silica (B1680970) Nanospheres (MSNs)Porous silica particles capable of high drug loading.Allows for controlled, pH-responsive drug release in acidic tumor microenvironments. rsc.org

Comparative Research with Related Triterpenoids for Enhanced Understanding

Ursonic acid shares a close structural similarity with other pentacyclic triterpenoids, most notably ursolic acid. The only distinction between the two is the presence of a keto group at the C-3 position in ursonic acid, compared to a hydroxyl group in ursolic acid. nih.gov This minor structural change has been shown to result in significant differences in biological activity, with ursonic acid often exhibiting equal or greater potency. nih.govnih.gov

Systematic comparative research is a vital future direction to elucidate these structure-activity relationships. While some initial comparisons exist, a comprehensive analysis across a wide range of biological assays is lacking. Future studies should directly compare ursonic acid with ursolic acid, oleanolic acid, and other relevant analogues to build a clear understanding of how specific functional groups influence therapeutic effects.

Table 2: Comparative Preclinical Efficacy of Ursonic Acid (UNA) vs. Ursolic Acid (ULA)

Activity TypeTarget/ModelFindingReference
AntiprotozoanTrypanosoma cruzi (Chagas' disease)UNA had a minimum lethal concentration of 50 µM, while ULA required 100 µM. nih.gov
AntiprotozoanLeishmania amazonensisUNA demonstrated a lower IC50 value (3.78 µM) compared to ULA (8.1 µM). nih.gov
AntiviralHerpes Simplex Virus Type IUNA showed a significantly stronger inhibitory effect (IC50 = 17.6 µM) than ULA (IC50 = 175.1 µM). nih.gov
AnticancerHCT15 Colon Cancer CellsUNA was highly effective (IC50 = 1.23 µM), whereas ULA was significantly less potent (IC50 > 20 µM). nih.gov

Addressing Challenges in Preclinical Translating Potential of Ursonic Acid

The translation of promising in vitro results into successful in vivo outcomes and eventual clinical applications is a major hurdle in drug development. texilajournal.com For ursonic acid, the primary challenge is its anticipated poor pharmacokinetics, a characteristic shared with ursolic acid. nih.govmdpi.com Key translational barriers that need to be addressed in future preclinical research include:

Poor Bioavailability: Low aqueous solubility and intestinal permeability severely limit absorption after oral administration. nih.govnih.gov

Rapid Metabolism: Extensive first-pass metabolism in the intestine and liver can rapidly clear the compound from systemic circulation, reducing its exposure to target tissues. nih.govvcu.edu

Lack of Pharmacokinetic Data: There is a significant gap in knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) profile of ursonic acid.

Future research must prioritize comprehensive preclinical pharmacokinetic studies. This includes developing robust analytical methods for its quantification in biological matrices and performing in vivo studies in animal models to determine its bioavailability, half-life, and metabolic fate. Strategies to overcome these challenges, such as the development of advanced formulations (see section 8.3) or the synthesis of more stable and soluble derivatives, are essential for improving its translational potential. nih.govmdpi.com

Identification of Novel Molecular Targets for Ursonic Acid through Systems Biology Approaches

While some molecular targets of ursonic acid are known, a systematic and unbiased identification of its complete target profile is a major research gap. Systems biology approaches, particularly network pharmacology, offer powerful tools to address this. nih.gov These computational methods integrate data from pharmacology, bioinformatics, and network analysis to predict drug-target interactions and elucidate the complex mechanisms of multi-target compounds.

To date, no significant network pharmacology studies have been published for ursonic acid. This is in stark contrast to ursolic acid, for which numerous studies have used this approach to predict and validate its targets in diseases like colon cancer, osteoporosis, and bladder cancer, identifying key targets such as STAT3, VEGFA, CASP3, and IL-6. nih.govnih.govsemanticscholar.org

Applying network pharmacology and other systems biology tools to ursonic acid is a critical future direction. This would allow researchers to:

Construct a comprehensive map of potential protein targets for ursonic acid.

Predict novel therapeutic uses based on its interaction with disease-specific pathways.

Understand the synergistic effects of targeting multiple proteins simultaneously.

Prioritize experimental validation of the most promising predicted targets, accelerating the pace of discovery.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-12-ursen-28-oic acid
Reactant of Route 2
3-Oxo-12-ursen-28-oic acid

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